Sudan III-d6
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQPMPFXUWUOT-OJPXFQCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Sudan III-d6 molecular structure and formula.
An In-depth Technical Guide on Sudan III-d6
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the fat-soluble dye Sudan III.[1] Intended for researchers, scientists, and drug development professionals, this document details its molecular structure, physicochemical properties, and its primary application as an internal standard in quantitative analyses.[1][2]
Molecular Structure and Chemical Identity
This compound is an isotopically labeled form of Sudan III, where six hydrogen atoms on the naphthol ring have been substituted with deuterium.[1] This isotopic labeling results in a mass shift that allows it to be distinguished from its unlabeled counterpart in mass spectrometry, making it an excellent internal standard for the quantification of Sudan III.[1][2] It is classified as a weakly acidic azo dye and is also used as a biological stain.[1]
Molecular Formula: C₂₂H₁₀D₆N₄O[1][3][4]
Synonyms: 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6, 1-(p-Phenylazophenylazo)-2-naphthol-d6[1][3]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application as an internal standard, ensuring it behaves similarly to the analyte of interest during sample preparation and analysis.[1]
| Property | Value | References |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [1][3][4] |
| Molecular Weight | 358.43 g/mol | [1][3][4] |
| CAS Number | 1014689-17-8 | [3] |
| Appearance | Red Solid | [1] |
| Melting Point | 197-199 °C | [1] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate. | [1] |
| Purity | >98% (HPLC) | [2] |
Experimental Protocols
General Synthesis
While a detailed step-by-step synthesis protocol is not widely available, the general strategy involves a two-step process:[1]
-
Diazotization: A primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.[1]
-
Azo Coupling: The diazonium salt is then reacted with a deuterated precursor, 2-naphthol-d6, to synthesize this compound.[1] The crude product is subsequently purified using standard techniques such as recrystallization or column chromatography.[1]
Determination of Melting Point
The melting point is a key indicator of purity.[1]
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.[1]
-
Procedure:
-
A small amount of the this compound sample is finely ground.[1]
-
The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height).[1]
-
The capillary tube is placed in the heating block of the melting point apparatus.[1]
-
The sample is heated at a controlled rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[1]
-
Determination of Solubility
-
Procedure:
-
A known mass of this compound (e.g., 1 mg) is weighed and placed into a test tube.[1]
-
A small, measured volume of the solvent of interest (e.g., 1 mL of chloroform) is added.[1]
-
The mixture is vigorously agitated using a vortex mixer for 1-2 minutes.[1]
-
The sample is visually inspected for any undissolved solid to determine solubility at that concentration.[1]
-
Preparation of Stock and Working Solutions for Internal Standard Use
Proper preparation of this compound solutions is crucial for reliable analytical results.[5]
-
Stock Solution Preparation (~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.[5]
-
Quantitatively transfer the powder to a 100 mL volumetric flask.[5]
-
Add a small volume of acetonitrile (B52724) and sonicate for 5-10 minutes to dissolve the solid completely.[5]
-
Once dissolved, dilute to the mark with acetonitrile and mix thoroughly.[5]
-
Store the stock solution in a labeled amber glass vial at 4°C. It may be stable for up to 6 months but is recommended to be prepared fresh.[5]
-
-
Working Solution Preparation (0.1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.[5]
-
Using a calibrated pipette, transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.[5]
-
Dilute to the mark with acetonitrile and mix thoroughly.[5]
-
This working solution should be prepared fresh weekly from the stock solution and stored at 4°C.[5]
-
Quantification of Sudan Dyes in Food Matrices using LC-MS/MS
The primary application of this compound is as an internal standard for the accurate quantification of Sudan dyes in food products.[2][6]
-
Analytical Principle: this compound is added to samples at a known concentration. Its chemical similarity to Sudan III ensures it behaves similarly during extraction and analysis, but its different mass allows for separate detection by the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[2]
-
Sample Preparation:
-
Homogenization: Homogenize the food sample to ensure uniformity.[6]
-
Extraction:
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.[6]
-
Add 0.1 mL of the 0.1 µg/mL this compound internal standard solution.[6]
-
Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[6]
-
Vortex and sonicate.
-
Centrifuge at >5000 x g for 5 minutes and transfer the supernatant to a new tube.[6]
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[6]
-
Load the supernatant from the extraction step onto the cartridge.[6]
-
Wash the cartridge with 10 mL of a 9:1 (v/v) mixture of n-hexane and diethyl ether.[6]
-
Elute the analytes with 10 mL of a 1:1 (v/v) mixture of n-hexane and diethyl ether.[6]
-
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Typically achieved on a C18 column.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Sudan III and this compound.[2][6]
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard.[2]
-
The concentration of Sudan III in the sample is then determined from this calibration curve using the measured peak area ratio from the sample analysis.[2]
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Sudan dyes in a food matrix using this compound as an internal standard.
Caption: Workflow for Sudan Dye Analysis using an Internal Standard.
References
Synthesis and Purification of Deuterated Sudan III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Sudan III, a fat-soluble diazo dye. The strategic incorporation of deuterium (B1214612) isotopes into the Sudan III molecule enhances its utility as an internal standard in mass spectrometry-based quantification, crucial for metabolic studies and the accurate identification of this potentially carcinogenic compound in various matrices.[1]
Introduction
Sudan III, chemically known as 1-((4-(phenylazo)phenyl)azo)-2-naphthalenol, is a lysochrome dye widely used for staining triglycerides in biological samples.[1] The synthesis of its isotopically labeled forms, particularly deuterated versions, is of significant interest for analytical and research applications.[1] Deuterium labeling provides a stable isotopic signature with minimal impact on the chemical properties of the molecule, making it an ideal internal standard for sensitive analytical techniques.[1]
This guide details the synthetic pathways, experimental protocols, and purification methods for producing deuterated Sudan III.
Synthetic Pathways
The synthesis of Sudan III and its deuterated analogs is typically achieved through a diazo coupling reaction.[2] This involves the reaction of a diazonium salt with a coupling agent, in this case, β-naphthol. For deuterated Sudan III, the deuterium atoms can be incorporated into either the phenylazo moiety or the naphthol moiety.[1][3]
A common strategy for synthesizing Sudan III-d9 involves the coupling of 4-(phenylazo)aniline-d9 with β-naphthol. The deuterated precursor, 4-(phenylazo)aniline-d9, is synthesized from aniline-d5.[1]
Synthesis of Sudan III
The laboratory synthesis of Sudan III involves a diazo coupling reaction between the diazonium salt derived from 4-(phenyldiazenyl)aniline (p-aminoazobenzene) and β-naphthol in an alkaline aqueous medium.[2] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[2]
Synthesis of Deuterated Sudan III
Two primary strategies are employed for the synthesis of deuterium-labeled Sudan III:
-
Labeling on the Phenylazo Moiety: This approach involves using a deuterated aniline (B41778) derivative as a starting material. For instance, Sudan III-d9 can be synthesized from 4-(phenylazo)aniline-d9.[3]
-
Labeling on the Naphthol Moiety: This strategy utilizes deuterated β-naphthol (e.g., β-naphthol-d7) as the coupling agent.[1] Deuterated β-naphthol can be prepared via hydrogen-deuterium exchange reactions.[1]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of both unlabeled and deuterated Sudan III.
Synthesis of Unlabeled Sudan III
-
Diazotization of 4-(phenyldiazenyl)aniline:
-
Dissolve 0.42 g (2.8 mmol) of 4-(phenyldiazenyl)aniline in 0.5 mL of concentrated hydrochloric acid and cool the mixture to 0–5 °C in an ice-water bath.[2]
-
Add a cold aqueous solution of 0.20 g (2.9 mmol) of sodium nitrite (B80452) in 1 mL of water dropwise over 5–10 minutes, maintaining the temperature below 5 °C to form the diazonium chloride salt.[2]
-
-
Preparation of the Coupling Solution:
-
In a separate vessel, dissolve 0.38 g (2.6 mmol) of β-naphthol in 2 mL of 2.5 M sodium hydroxide (B78521) to form the sodium naphtholate solution, and cool it to 0–5 °C.[2]
-
-
Coupling Reaction:
-
Slowly add the diazonium salt solution to the cold naphtholate solution with vigorous stirring.[2]
-
The coupling reaction proceeds rapidly, yielding an orange-red precipitate of Sudan III.[2] The mixture can be buffered with sodium acetate (B1210297) to a pH of around 8–9 to optimize coupling efficiency.[2]
-
Synthesis of Deuterated Sudan III (Sudan III-d9)
-
Diazotization of 4-(phenylazo)aniline-d9:
-
Cool a solution of 4-(phenylazo)aniline-d9 (11 mmol) in concentrated hydrochloric acid (3.25 mL) and water (3 mL) to 0–5 °C.[1]
-
Add a cooled solution of sodium nitrite (11 mmol) in water (4 mL) dropwise while maintaining the temperature between 0–5 °C.[1]
-
Stir the reaction mixture for a short period at this temperature to ensure complete formation of the diazonium salt.[1]
-
-
Coupling with β-naphthol:
Purification
The crude Sudan III or its deuterated analog precipitates out of the reaction mixture. The following steps are taken for its isolation and purification:
-
Filtration: The reddish precipitate is collected by filtration.[3]
-
Washing: The collected solid is washed with cold water and then dried.[3]
-
Crystallization: The crude product can be further purified by crystallization from a suitable solvent such as ethyl acetate to yield the final azo dye.[3]
Data Presentation
| Compound | Starting Materials | Yield | Melting Point | Isotopic Purity |
| Sudan III-d9 | 4-(phenylazo)aniline-d9, β-naphthol | 95% | 207-208 °C | 93.22% d9, 6.78% d8 |
Data sourced from Montanari et al.[3]
Visualization of Workflows
Synthesis of Deuterated Sudan III
Caption: Synthetic workflow for deuterium-labeled Sudan III.
Purification Workflow
Caption: Purification workflow for deuterated Sudan III.
References
Difference between Sudan III and Sudan III-d6.
An In-depth Technical Guide on the Core Differences Between Sudan III and Sudan III-d6
Introduction
Sudan III is a fat-soluble bis-azo dye widely utilized in histology and cytology for staining lipids, triglycerides, and lipoproteins.[1][2][3] Its deuterated analogue, this compound, is an isotopically labeled version of the compound that serves a critical role in modern analytical chemistry. The fundamental distinction lies in the substitution of six hydrogen atoms with deuterium (B1214612) atoms on the naphthol ring of the Sudan III molecule.[4] This seemingly subtle modification results in a significant mass shift, making this compound an ideal internal standard for the precise quantification of Sudan III in complex matrices using mass spectrometry.[4][5] This guide provides a comprehensive technical overview of the differences between these two compounds, their respective applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Core Physicochemical Differences
The primary difference between Sudan III and its deuterated form is isotopic composition, which directly impacts their molecular weights. Other physical properties, such as color, melting point, and solubility, are considered nearly identical, ensuring that this compound mimics the behavior of Sudan III during analytical procedures.[4][6]
Table 1: Comparison of Physicochemical Properties
| Property | Sudan III | This compound |
| Synonyms | C.I. 26100, Solvent Red 23, Fat Ponceau G[1] | Sudan 3-d6, 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6[4][7] |
| CAS Number | 85-86-9[1][8] | 1014689-17-8[7] |
| Molecular Formula | C₂₂H₁₆N₄O[1][8] | C₂₂H₁₀D₆N₄O[7][9] |
| Molecular Weight | 352.39 g/mol [1][8] | 358.43 g/mol [7][9] |
| Appearance | Reddish-brown crystalline powder[1][10] | Not specified, assumed similar to Sudan III |
| Melting Point | 199 °C (decomposes)[1][8] | Not specified, assumed similar to Sudan III |
| Max Absorption (λmax) | 507-512 nm (in Ethanol)[1][8] | Not specified, assumed similar to Sudan III |
| Solubility | Insoluble in water; Soluble in chloroform (B151607), ethyl acetate, ethanol (B145695), acetone, fats, and oils.[4][8][10][11] | Soluble in chloroform and ethyl acetate.[4] Solubility is expected to be very similar to Sudan III.[6] |
The Role of Isotopic Labeling in Quantitative Analysis
This compound is considered a gold-standard internal standard for the quantification of Sudan III, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[5][12] An internal standard is a compound of known concentration added to a sample to correct for analytical variability during sample preparation, injection, and instrument analysis.[5][13][14]
Deuterated standards are ideal because their chemical and physical behavior is nearly identical to the unlabeled analyte.[5] They co-elute during chromatography and experience similar ionization effects in the mass spectrometer's source.[5][13] However, due to the mass difference, the mass spectrometer can distinguish between the analyte (Sudan III) and the internal standard (this compound).[4] This allows for highly accurate and precise quantification by calculating the ratio of the analyte's signal to the internal standard's signal, which corrects for matrix effects and sample loss.[14][15]
Caption: Logic of using this compound as an internal standard in LC-MS/MS.
Experimental Protocols
Protocol 1: Histological Staining of Lipids with Sudan III
This protocol describes the preparation of a Sudan III staining solution and its application for the visualization of neutral lipids in frozen tissue sections.[2][16][17] The method relies on the dye's higher solubility in the lipids within the tissue than in the solvent.[17]
Methodology:
-
Preparation of Saturated Sudan III Stock Solution:
-
Preparation of Working Sudan III Stain:
-
Staining Procedure (Lillie-Ashburn Method):
-
Cut frozen sections of tissue (unfixed or lightly fixed) at 10-15 µm.
-
Immerse slides in 70% ethanol for 1 minute to precondition the tissue.[16]
-
Transfer the slides to the working Sudan III stain solution for 5-30 minutes.[16]
-
Briefly rinse in 70% ethanol to differentiate and remove excess dye.[16]
-
Wash thoroughly under running tap water.[16]
-
(Optional) Counterstain nuclei with Mayer's hematoxylin (B73222) for 2-5 minutes, then rinse with tap water.[16]
-
Mount the coverslip using an aqueous mounting medium like glycerol (B35011) jelly.[16]
-
Results: Lipids, such as triglycerides, will appear as distinct red to deep orange droplets.[2][16]
Caption: Workflow for Sudan III staining of lipids in tissue.
Protocol 2: Quantitative Analysis of Sudan III using this compound by LC-MS/MS
This protocol outlines a method for the quantification of Sudan III in a food matrix, employing this compound as an internal standard to ensure accuracy.[18]
Methodology:
-
Sample Preparation and Extraction:
-
Weigh 1 g of a homogenized food sample into a centrifuge tube.[18]
-
Spike the sample with a known volume of this compound internal standard solution (e.g., 100 µL of a 0.1 µg/mL solution).[18]
-
Add 5 mL of an extraction solvent (e.g., tetrahydrofuran/methanol 4:1 v/v).[18]
-
Vortex or shake vigorously to ensure thorough mixing.
-
Centrifuge the sample (e.g., at >5000 x g for 5 minutes) and collect the supernatant.[18]
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[18]
-
Load the supernatant from the extraction step onto the cartridge.[18]
-
Wash the cartridge with 10 mL of n-hexane/diethyl ether (9:1 v/v) to remove interferences.[18]
-
Elute the target analytes (Sudan III and this compound) with 10 mL of n-hexane/diethyl ether (1:1 v/v).[18]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile).
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 reversed-phase column.[18]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[18] Monitor specific precursor-to-product ion transitions for both Sudan III and this compound to ensure selectivity and sensitivity.
-
Caption: Workflow for quantitative analysis of Sudan III using this compound.
Metabolism and Biological Interactions of Sudan III
Sudan III can be metabolized in the liver. Research indicates that it induces drug-metabolizing enzymes, particularly cytochrome P-448, which is involved in the metabolic activation of various compounds.[19][20] The primary metabolic pathway for Sudan III involves the reductive cleavage of its azo linkages by enzymes.[6][21] This process can lead to the formation of aromatic amines, which are of toxicological interest.[6]
Caption: Simplified metabolic pathway of Sudan III via reductive cleavage.
Furthermore, Sudan III has been shown to induce not only activating enzymes like cytochrome P-448 but also detoxifying enzymes such as UDP-glucuronyltransferase and glutathione-S-transferase.[19][20] This dual effect suggests a complex interaction with xenobiotic metabolism pathways.
Caption: Induction of metabolic enzymes by Sudan III.
Conclusion
The core difference between Sudan III and this compound is the presence of six deuterium atoms in the latter, resulting in a higher molecular weight. While Sudan III is primarily a histological stain for lipids, this compound's value lies in its role as a stable isotope-labeled internal standard. Its near-identical chemical properties to Sudan III, combined with its distinct mass, allow it to effectively correct for experimental variability in sensitive analytical techniques like LC-MS/MS. This makes this compound an indispensable tool for researchers requiring accurate and precise quantification of Sudan III in food safety, toxicology, and other fields of drug development and scientific research.
References
- 1. Sudan III - Wikipedia [en.wikipedia.org]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. biognost.com [biognost.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sudan III Technical grade 85-86-9 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. grokipedia.com [grokipedia.com]
- 11. stainsfile.com [stainsfile.com]
- 12. benchchem.com [benchchem.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. interchim.fr [interchim.fr]
- 18. benchchem.com [benchchem.com]
- 19. The effect of Sudan III on drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Possible mechanism of Sudan III-induced prevention of chemical carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Kinetic Advantage: A Technical Guide to the Application of Deuterated Azo Dyes in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium (B1214612), has emerged as a powerful tool in the chemical and biomedical sciences. This subtle modification, known as deuteration, can profoundly influence a molecule's physicochemical properties, primarily through the kinetic isotope effect (KIE), without significantly altering its steric profile.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[1] This principle has found significant application in the realm of azo dyes, a versatile class of organic compounds characterized by the presence of one or more azo (-N=N-) groups. This technical guide provides a comprehensive literature review on the use of deuterated azo dyes, detailing their synthesis, diverse applications, and the experimental methodologies that underpin their utility.
Core Applications of Deuterated Azo Dyes
The applications of deuterated azo dyes are multifaceted, spanning analytical chemistry, photopharmacology, and metabolic studies. The introduction of deuterium can serve to either enhance the intrinsic properties of the dye or to act as a stable isotopic label for tracing and quantification.
Internal Standards in Analytical Chemistry
Deuterated azo dyes, particularly those of the Sudan family, are invaluable as internal standards for the quantitative analysis of their non-deuterated counterparts in various matrices, such as food products and textiles.[2][3] Due to their similar chemical and physical properties to the analytes of interest, deuterated standards co-elute during chromatographic separation and exhibit similar ionization efficiencies in mass spectrometry. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and precise quantification.[2]
The primary application in this area is the detection of carcinogenic aromatic amines, which can be formed from the reductive cleavage of azo dyes by intestinal or skin bacteria.[4][5] Regulatory bodies worldwide have set strict limits on the presence of certain azo dyes in consumer products, necessitating sensitive and accurate analytical methods for their monitoring.[3]
Enhanced Photopharmacology with Deuterated Azobenzenes
Photopharmacology is a rapidly advancing field that utilizes light-sensitive molecules to control biological processes with high spatiotemporal precision.[6] Azobenzenes, a class of photochromic azo dyes, are prominent photoswitches that can be isomerized between their trans and cis forms using light of specific wavelengths. This photoisomerization can be harnessed to modulate the activity of drugs, peptides, and other bioactive molecules.
Recent studies have demonstrated that deuteration of the azobenzene (B91143) core can significantly enhance its performance as a photoswitch.[7][8] This includes improvements in:
-
Light sensitivity: Higher molar extinction coefficients allow for activation with lower light doses.[7]
-
Photoswitching efficiency: Increased quantum yields of photoisomerization lead to more efficient conversion between isomers.[7]
-
Kinetics: Faster photoisomerization kinetics enable more rapid control over biological targets.[7]
These enhancements have been successfully applied to the optical control of ion channels and G protein-coupled receptors (GPCRs) in living cells, opening new avenues for therapeutic interventions and fundamental research.[6][7]
Probes for Metabolic and Mechanistic Studies
The kinetic isotope effect endowed by deuteration makes deuterated azo dyes valuable tools for investigating metabolic pathways and reaction mechanisms.
-
Metabolic Tracers: By selectively labeling an azo dye with deuterium, researchers can trace its metabolic fate within a biological system.[9][10] The distinct mass of the deuterated metabolites allows for their unambiguous identification and quantification using mass spectrometry. This approach is crucial for understanding the biotransformation of azo dyes, including their potential to form harmful metabolites.[11][12] While the use of deuterated glucose and acetate (B1210297) as metabolic tracers is well-established, the application of this principle to azo dyes offers a targeted way to study their specific metabolic pathways.[9][13]
-
Kinetic Isotope Effect (KIE) Studies: The KIE can be exploited to elucidate the rate-determining steps of chemical reactions.[1] By comparing the reaction rates of a deuterated azo dye with its non-deuterated analog, researchers can determine whether the cleavage of a specific C-H bond is involved in the slowest step of the reaction. This information is fundamental to understanding reaction mechanisms and designing more stable molecules.[14][15] In the context of drug development, deuteration at metabolically labile positions can slow down drug metabolism, leading to improved pharmacokinetic profiles.[16]
Data Presentation: Properties of Deuterated Azo Dyes
The following tables summarize key quantitative data on the synthesis and properties of selected deuterated azo dyes from the literature.
Table 1: Synthesis and Isotopic Purity of Deuterated Sudan Dyes
| Deuterated Dye | Starting Materials | Yield (%) | Isotopic Purity (%) | Reference |
| Sudan I-d5 | Aniline-d5 (B30001), β-Naphthol | ~100 (crude) | >99 | [17] |
| d6-Sudan III | Aniline, β-Naphthol-d7 | Not reported | Not reported | [2] |
| Sudan IV-d6 | 2-Methyl-4-(o-tolylazo)aniline, β-Naphthol-d7 | Not reported | Not reported | [2] |
Table 2: Enhanced Photophysical Properties of Deuterated Azobenzene
| Property | Azobenzene-h10 | Azobenzene-d10 | Improvement | Reference |
| Molar Extinction Coefficient (ε) | Lower | Higher | Increased light sensitivity | [8] |
| Photoisomerization Quantum Yield (Φ) | Lower | Higher | Increased switching efficiency | [6] |
| trans-to-cis Isomerization Rate | Slower | Faster | Faster optical control | [8] |
| cis-to-trans Isomerization Rate | Slower | Faster | Faster optical control | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated azo dyes, as cited in the literature.
Synthesis of Deuterated Sudan I (Sudan I-d5)
Objective: To synthesize Sudan I-d5 for use as an internal standard.
Materials:
-
Aniline-d5
-
β-Naphthol
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline-d5:
-
Dissolve aniline-d5 in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
Dissolve β-naphthol in an aqueous solution of NaOH.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.
-
A red precipitate of Sudan I-d5 will form immediately.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure and isotopic purity of the synthesized Sudan I-d5 are confirmed using ¹H NMR and mass spectrometry.[17]
General Protocol for Microwave-Assisted Synthesis of Azo Dyes
Objective: To rapidly synthesize azo dyes using microwave irradiation.
Materials:
-
Nitroarene (e.g., nitrobenzene)
-
Aromatic amine (e.g., 4-aminophenol)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
In a microwave reaction vial, dissolve the nitroarene and the aromatic amine in ethanol.
-
Add a concentrated aqueous solution of KOH and shake the vial for 30 seconds.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Set the reaction parameters (e.g., 150 °C, 200 W, 3 minutes). The reaction mixture will typically change color to brownish-red.
-
-
Work-up:
-
For water-insoluble dyes: Acidify the reaction mixture with HCl to a pH of 3-4. The azo dye will precipitate out and can be collected by filtration.
-
For water-soluble dyes: Neutralize the reaction mixture with HCl. The excess aromatic amine will precipitate and can be removed by filtration, leaving the azo dye in the aqueous solution.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[18]
Analysis of Sudan Dyes in Food Samples using LC-MS/MS with a Deuterated Internal Standard
Objective: To quantify the concentration of Sudan dyes in a food matrix.
Materials:
-
Food sample (e.g., chili powder)
-
Deuterated internal standard solution (e.g., Sudan I-d5 in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Extraction:
-
Weigh a known amount of the homogenized food sample into a centrifuge tube.
-
Add a known volume of the deuterated internal standard solution.
-
Add acetonitrile and vortex or shake vigorously to extract the dyes.
-
Centrifuge the sample to separate the solid matrix from the supernatant.
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) into an autosampler vial.
-
The extract may be diluted with a suitable solvent if high concentrations of the dyes are expected.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation with a mobile phase gradient (e.g., water and acetonitrile with formic acid).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the native Sudan dyes and the deuterated internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of the Sudan dyes and a constant concentration of the internal standard.
-
Calculate the concentration of the Sudan dyes in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[3][19]
-
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of a deuterated azo dye.
Caption: Mechanism of action for a deuterated azobenzene-based photoswitchable drug.
Caption: A generalized metabolic pathway for azo dyes in biological systems.
Conclusion
Deuterated azo dyes represent a sophisticated and highly effective class of chemical tools for researchers, scientists, and drug development professionals. Their application as internal standards in analytical chemistry ensures the accuracy of quantitative measurements, which is critical for regulatory compliance and consumer safety. In the cutting-edge field of photopharmacology, deuterated azobenzenes are enabling more precise and efficient optical control of biological systems, paving the way for novel therapeutic strategies. Furthermore, the strategic use of deuteration provides a powerful method for elucidating metabolic pathways and reaction mechanisms, contributing to a deeper understanding of the biological activity and safety of this important class of compounds. The continued development and application of deuterated azo dyes will undoubtedly fuel further innovation across a wide spectrum of scientific disciplines.
References
- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuteration as a General Strategy to Enhance Azobenzene-Based Photopharmacology. [vivo.weill.cornell.edu]
- 7. Enhanced Performance of Deuterated Azobenzene Photoswitches in Photopharmacology [mymedisage.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Sudan III-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Sudan III-d6, a deuterated analog of the lipophilic bisazo dye, Sudan III. This document is intended to be a valuable resource for professionals utilizing stable isotope-labeled compounds as internal standards in quantitative analyses. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Chemical Identity and Description
This compound is an isotopically labeled form of Sudan III, where six hydrogen atoms on the naphthalenol ring have been substituted with deuterium (B1214612). This isotopic labeling results in a known mass shift, allowing it to be differentiated from its non-deuterated counterpart in mass spectrometry. This characteristic makes it an excellent internal standard for the accurate quantification of Sudan III, particularly in complex matrices such as food products.[1] this compound is classified as a weakly acidic azo dye and is also used as a biological stain.
Physical and Chemical Properties
The essential physicochemical properties of this compound powder are summarized in the table below. These characteristics are fundamental to its application in analytical methodologies, ensuring it behaves similarly to the analyte of interest during sample preparation and analysis.
| Property | Value | Source(s) |
| Appearance | Red to dark red solid powder | [1] |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [1][2] |
| Molecular Weight | 358.43 g/mol | [1][2] |
| CAS Number | 1014689-17-8 | [1][2] |
| Melting Point | 199 °C (decomposes) | |
| Solubility | Soluble in chloroform (B151607) (1 mg/mL) and toluene. Sparingly soluble in ethanol (B145695) (2 mg/mL) and water (<0.1 mg/mL). Highly soluble in other organic solvents such as acetone, hexane, and acetonitrile (B52724). | [3] |
| Storage Conditions | For long-term storage, it is recommended to store the powder at -20°C for up to three years. For shorter durations, it can be stored at 4°C for up to two years. Solutions should be stored at -80°C for up to six months or at -20°C for up to one month. The compound should be protected from light and moisture in a tightly sealed container. | [3] |
Spectral Data
3.1. Mass Spectrometry
This compound is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key mass spectral data for its application in Multiple Reaction Monitoring (MRM) mode are provided below.
| Parameter | Value | Source(s) |
| Precursor Ion ([M+H]⁺) | m/z 359 | [1] |
| Product Ion | m/z 162 | [1] |
3.2. UV-Visible Spectroscopy (of Sudan III)
The UV-Visible absorption spectrum of Sudan III is characterized by multiple absorption bands. In ethanol, the maximum absorption wavelength (λmax) is in the range of 508-512 nm. In other solvents, the main absorption peaks are located in the regions of 200-230 nm, 340-360 nm, and 490-510 nm.[4]
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a primary application are outlined below.
4.1. Determination of Melting Point
This protocol describes a general procedure for determining the melting point of this compound powder.
-
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
-
Procedure:
-
A small amount of this compound powder is finely ground using a mortar and pestle.
-
The open end of a capillary tube is tapped into the ground powder to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
-
4.2. Determination of Solubility
This qualitative method provides a general assessment of the solubility of this compound in a given solvent.
-
Apparatus:
-
Vortex mixer
-
Analytical balance
-
Test tubes or vials
-
-
Procedure:
-
Accurately weigh a small, known mass of this compound powder (e.g., 1 mg).
-
Place the powder into a test tube or vial.
-
Add a measured volume of the solvent of interest (e.g., 1 mL).
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles. The absence of visible particles indicates solubility at that concentration.
-
4.3. Quantification of Sudan Dyes in Food Matrices using LC-MS/MS with this compound Internal Standard
This protocol outlines the use of this compound as an internal standard for the accurate quantification of Sudan dyes in food samples.
-
Principle: A known amount of this compound is added to the sample at the beginning of the extraction process. It co-extracts with the native Sudan dyes and compensates for any losses during sample preparation and for variations in instrument response. The ratio of the analyte peak area to the internal standard peak area is used for quantification.[1]
-
Workflow:
-
Sample Preparation:
-
Homogenization: Ensure the food sample is homogenous.
-
Extraction: Weigh a known amount of the homogenized sample and spike with a known concentration of this compound solution. Add an appropriate extraction solvent (e.g., acetonitrile or a tetrahydrofuran/methanol mixture).
-
Cleanup: The extract is purified using Solid Phase Extraction (SPE) to remove interfering matrix components.[1]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into a liquid chromatograph, typically with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (often with a modifier like formic acid) is used to separate the analytes.[1]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the Sudan dyes and the this compound internal standard.[1]
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte standards. The concentration of the analyte in the sample is then determined from this calibration curve.[1]
-
Mandatory Visualizations
5.1. Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
Methodological & Application
Application Notes: Preparation of Sudan III-d6 Stock Solution
Introduction
Sudan III-d6 is the deuterated analog of Sudan III, a fat-soluble bisazo dye.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for isotope dilution mass spectrometry (IDMS) assays.[1] Its primary application lies in the accurate quantification of Sudan III in various matrices, particularly in the context of food safety analysis where Sudan dyes are sometimes used as illegal food additives.[1] The use of a deuterated internal standard like this compound is crucial for correcting variations during sample preparation and instrument analysis, thereby ensuring the accuracy and reliability of quantitative results.[1] Proper preparation of the stock solution is the first critical step for achieving accurate analytical measurements.
Key Applications
-
Internal standard for the quantification of Sudan III by LC-MS/MS.
-
Tracer in studies involving drug metabolism and pharmacokinetics.[2]
-
Reference material in the development of analytical methods for dye detection.
Physicochemical Properties and Storage Recommendations
A summary of the key properties of this compound is provided below for easy reference. The solubility and stability information for the non-deuterated Sudan III is considered a reliable proxy for this compound.[3]
| Parameter | Value | References |
| Chemical Identity | ||
| IUPAC Name | (1E)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one | [4] |
| Synonyms | 1-[[4-(Phenylazo)phenyl]azo]-2-naphthalenol-d6, Sudan 3-d6 | [1][5] |
| CAS Number | 1014689-17-8 | [5] |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [4][5] |
| Molecular Weight | 358.43 g/mol | [2][4][5] |
| Solubility | ||
| Chloroform | 1 mg/mL | [6][7] |
| Toluene | 1 mg/mL | [6][7] |
| Ethanol | 2 mg/mL | [6][7] |
| Acetonitrile (B52724) | Sufficient for preparing standard solutions | [6] |
| Water | < 0.1 mg/mL | [6][7] |
| Recommended Storage | ||
| Solid Powder | -20°C (up to 3 years) or 4°C (up to 2 years) | [2] |
| Solution | -80°C (up to 6 months) or -20°C (up to 1 month) | [2] |
Experimental Protocol: Preparation of 100 µg/mL Stock Solution
This protocol details the procedure for preparing a 100 µg/mL stock solution of this compound in acetonitrile, a common solvent for analytical applications.[6]
Materials and Equipment
-
This compound solid powder
-
HPLC-grade acetonitrile
-
Analytical balance (readable to at least 0.01 mg)
-
100 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Ultrasonic bath
-
Pasteur pipette or dropper
-
Amber glass vial with a screw cap for storage
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood to prevent inhalation.[6]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout the procedure.[6]
-
Acetonitrile is flammable and toxic; handle it with care in a ventilated area and away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for this compound and acetonitrile before starting the work.
Procedure
-
Equilibration : Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing : Accurately weigh approximately 10 mg of this compound powder onto a weighing paper using an analytical balance. Record the exact weight.
-
Transfer : Carefully transfer the weighed powder into a 100 mL Class A volumetric flask. Ensure a quantitative transfer by rinsing the weighing paper with small volumes of acetonitrile and adding the rinsate to the flask.
-
Initial Dissolution : Add approximately 20-30 mL of acetonitrile to the volumetric flask.
-
Sonication : Place the flask in an ultrasonic bath and sonicate for 5-10 minutes to ensure the complete dissolution of the solid.[6] Visually inspect the solution to confirm that no solid particles remain.
-
Dilution to Volume : Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization : Cap the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.
-
Storage : Transfer the final stock solution into a clearly labeled amber glass vial to protect it from light.[3][6] The label should include the compound name (this compound), concentration (100 µg/mL, adjusted for the exact weight), solvent (acetonitrile), preparation date, and preparer's initials.
-
**Store the solution at -20°C or -80°C for optimal stability.[2][3]
Quality Control
-
Purity Check : Always use high-purity this compound confirmed by the supplier's Certificate of Analysis.
-
Concentration Verification : The concentration of the stock solution can be verified using a validated analytical method, such as UV-Vis spectrophotometry or by preparing a calibration curve with a certified reference material, if available.[6]
-
Stability Monitoring : Periodically check the stability of the stock solution by comparing its analytical response to a freshly prepared standard. A deviation of more than 10-15% may indicate degradation.[6]
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation and quality control of a this compound stock solution.
Caption: Workflow for this compound stock solution preparation and quality control.
References
Investigational Use of Sudan III-d6 as a Surrogate Internal Standard in Lipidomics
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document explores the theoretical application of Sudan III-d6, a deuterated lipophilic dye, as a surrogate internal standard for quality control and relative quantification in untargeted lipidomics workflows. Due to its high hydrophobicity and solubility in common lipid extraction solvents, this compound presents a potential, though unvalidated, option for monitoring the consistency of sample preparation and analysis. This application note provides a proof-of-concept protocol for its use and outlines the necessary validation steps required before its implementation in routine lipid analysis.
Introduction
Internal standards are indispensable in mass spectrometry-based lipidomics for correcting variations that arise during sample preparation and analysis, such as extraction efficiency, and matrix effects.[1][2] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. However, in untargeted lipidomics, where hundreds to thousands of lipid species are measured, the use of a class-specific internal standard for every lipid is impractical. Consequently, a single or a small number of surrogate internal standards are often employed to provide a general indication of analytical variability.
Sudan III is a fat-soluble, neutral azo dye, and its deuterated form, this compound, is well-established as an internal standard for the quantification of Sudan dyes in food safety analysis by isotope dilution mass spectrometry.[3] Given its high lipophilicity, this compound is readily soluble in organic solvents like chloroform, ethanol, and acetone, which are commonly used in lipid extraction protocols.[4][5] This property suggests its potential as a surrogate internal standard in lipidomics, where it could co-extract with a broad range of nonpolar to moderately polar lipids. This application note outlines a theoretical framework and a general protocol for the investigational use of this compound in this context.
Disclaimer: The use of this compound as an internal standard in lipidomics is not an established or validated application. This document is intended to provide a starting point for researchers interested in exploring its potential. Rigorous validation of its performance for the quantification of any lipid class is essential.
Physicochemical Properties of this compound
A summary of the relevant properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₀D₆N₄O | [3] |
| Molecular Weight | 358.43 g/mol | [3] |
| Appearance | Reddish-brown powder | [4] |
| Solubility | Soluble in chloroform, ethyl acetate, ethanol, acetone | [3][4][5] |
| Water Solubility | Insoluble | [4] |
| Ionization (ESI-MS) | Forms [M+H]⁺ in positive ion mode | [6] |
Proposed Experimental Protocol
This protocol describes a general workflow for the use of this compound as a surrogate internal standard in a typical LC-MS-based lipidomics experiment.
Materials and Reagents
-
This compound solution (e.g., 1 mg/mL in a suitable organic solvent like chloroform)
-
Solvents for lipid extraction (e.g., methanol (B129727), chloroform, MTBE, isopropanol, water) of LC-MS grade
-
Biological samples (e.g., plasma, cell pellets, tissue homogenates)
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)
-
Reversed-phase C18 column suitable for lipid analysis
Sample Preparation and Lipid Extraction (MTBE Method)
-
Sample Aliquoting: Aliquot the biological sample (e.g., 20 µL of plasma) into a clean tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to each sample. The final concentration should be optimized to be within the linear dynamic range of the instrument and comparable to the overall lipid signal.
-
Lipid Extraction:
-
Add 225 µL of cold methanol to the sample.
-
Vortex thoroughly.
-
Add 750 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
-
Lipid Phase Collection: Carefully collect the upper organic phase containing the lipids and the internal standard.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Isopropanol/Water mixture).
LC-MS/MS Analysis
-
LC Separation:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes. This compound will be monitored in positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for untargeted analysis.
-
Monitoring of this compound: Create a targeted inclusion list or selected reaction monitoring (SRM) method for the [M+H]⁺ ion of this compound.
-
Data Analysis
-
Peak Integration: Integrate the peak area of the this compound signal in all samples.
-
Quality Control: Assess the consistency of the this compound peak area across all samples. Significant variation may indicate issues with sample preparation or instrument performance.
-
Normalization (for relative quantification): For each lipid feature of interest, calculate the ratio of its peak area to the peak area of this compound in the same sample. This ratio can then be used for relative comparison across different samples.
Visualized Workflows and Relationships
Caption: Investigational workflow for using this compound in lipidomics.
Caption: Rationale for the investigational use of this compound.
Validation Considerations
Before this compound can be confidently used as a surrogate internal standard, a thorough validation is required. Key validation experiments should include:
-
Extraction Recovery: Compare the recovery of this compound with that of a panel of representative lipid standards from different classes (e.g., phospholipids, triglycerides, cholesterol esters, fatty acids) using various extraction methods (e.g., Folch, Bligh-Dyer, MTBE).
-
Linearity and Dynamic Range: Determine the linear range of detection for this compound in the presence of a complex lipid matrix.
-
Matrix Effects: Evaluate the ion suppression or enhancement of the this compound signal in different biological matrices (e.g., plasma, urine, cell lysates).
-
Comparison with Class-Specific Standards: In a targeted or untargeted experiment, compare the normalization performance of this compound to that of a commercially available mixture of deuterated lipid standards (e.g., SPLASH LIPIDOMIX). Assess the variance reduction for different lipid classes when normalized to this compound versus the class-specific standards.
Potential Advantages and Limitations
Potential Advantages:
-
Cost-Effectiveness: May offer a more affordable option compared to comprehensive mixtures of deuterated lipid standards.
-
High Lipophilicity: Its nonpolar nature could make it a suitable surrogate for neutral lipids, which are often underrepresented in common internal standard mixes.
-
Chemical Stability: As a synthetic dye, it is expected to be stable throughout the sample preparation process.
Limitations:
-
Lack of Structural Similarity: this compound is structurally dissimilar to any endogenous lipid class. This means it may not accurately reflect the extraction, ionization, and fragmentation behavior of specific lipid classes.
-
Ionization Bias: It is primarily detected in positive ion mode, limiting its utility for normalizing lipids that are exclusively detected in negative ion mode (e.g., certain acidic phospholipids).
-
Unproven Efficacy: There is no published data to support its effectiveness in reducing data variance and improving quantitative accuracy in lipidomics.
Conclusion
The use of this compound as a surrogate internal standard in lipidomics is a novel and investigational concept. Its physicochemical properties make it a plausible candidate for monitoring the overall consistency of lipidomics workflows. However, due to the lack of structural analogy to any lipid class, its ability to correct for class-specific variations is questionable. Researchers are strongly encouraged to perform the rigorous validation experiments outlined in this document to assess its suitability for their specific applications. Without such validation, its use should be limited to a quality control marker for analytical process stability rather than for accurate lipid quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1-(p-Phenylazophenylazo)-2-naphthol (Sudan III) | C22H16N4O | CID 62331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Food Dyes Using Sudan III-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes that are not permitted for use as food colorants in many countries due to their potential carcinogenic properties.[1][2][3] Their illegal use to enhance the color of food products poses a significant health risk to consumers. Consequently, robust and reliable analytical methods are essential for the accurate detection and quantification of these banned dyes in various food matrices.
This document provides detailed application notes and protocols for the quantitative analysis of Sudan dyes in food, employing Sudan III-d6 as an internal standard. The use of a deuterated internal standard like this compound is critical for achieving accurate and precise quantification by compensating for matrix effects and variations that can occur during sample preparation and instrumental analysis.[1][3][4] The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for detecting trace levels of contaminants in complex food samples.[1][3]
Analytical Principle
The methodology for the quantitative analysis of Sudan dyes using this compound as an internal standard involves several key steps. First, the dyes are extracted from the homogenized food sample. The extract is then purified to remove interfering components from the matrix. Finally, the purified extract is analyzed by LC-MS/MS. Chromatographic separation is typically performed on a C18 column, and detection is carried out using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[1]
Data Presentation
The following tables summarize the key quantitative data for the analysis of Sudan dyes using this compound as an internal standard.
Table 1: LC-MS/MS Parameters for Sudan Dyes and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sudan I | 249.1 | 156.1 | 100 | 25 |
| Sudan II | 277.2 | 121.1 | 100 | 30 |
| Sudan III | 353.2 | 162.1 | 100 | 35 |
| Sudan IV | 381.2 | 224.1 | 100 | 32 |
| This compound (IS) | 359.2 | 162.1 | 100 | 35 |
Note: These parameters may require optimization based on the specific instrumentation used.
Table 2: Method Performance Data for Sudan Dyes in a Spiked Food Matrix
| Analyte | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD, %) |
| Sudan I | >0.99 | 0.5 | 1.5 | 88 - 102 | < 10 |
| Sudan II | >0.99 | 0.5 | 1.5 | 91 - 105 | < 10 |
| Sudan III | >0.99 | 0.5 | 1.5 | 90 - 103 | < 8 |
| Sudan IV | >0.99 | 1.0 | 3.0 | 85 - 98 | < 12 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each Sudan dye (I, II, III, and IV) and this compound in 100 mL of acetonitrile (B52724). Store these solutions in amber vials at 4°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile.
-
Working Standard Solutions (0.1 - 100 ng/mL): Prepare a series of calibration standards by further diluting the intermediate standard solution with acetonitrile.
Sample Preparation
A general workflow for sample preparation is outlined below. Specific details may need to be optimized depending on the food matrix.
Caption: A generalized workflow for the preparation of food samples for Sudan dye analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[1]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate.
-
-
MS System: A tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
Logical Relationship of the Analytical Process
The entire analytical process follows a logical sequence to ensure accurate and reliable results.
Caption: The logical workflow for the quantitative analysis of food dyes.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of banned Sudan dyes in various food matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development to ensure the integrity and safety of food products. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required for regulatory compliance and consumer protection.[3][4]
References
Staining Triglycerides in Frozen Sections with Sudan Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the histological staining of triglycerides in frozen tissue sections using Sudan dyes. Sudan dyes are a class of lysochrome, or fat-soluble, dyes used to visualize lipids, including triglycerides, lipoproteins, and phospholipids.[1][2] This technique is crucial for assessing lipid accumulation in various tissues, a key indicator in metabolic disease research, toxicology studies, and the development of therapeutics targeting lipid metabolism.
Principle of Sudan Staining
The fundamental principle behind Sudan staining lies in the differential solubility of the dye.[3] Sudan dyes are more soluble in the lipids within the tissue section than in their solvent carrier.[2][4] When a frozen section is incubated with a saturated solution of a Sudan dye, the dye physically partitions from the solvent into the intracellular lipid droplets. This results in the selective coloring of the lipids, making them visible under a light microscope. Because this is a physical process rather than a chemical reaction, it is essential to use frozen sections, as the organic solvents used in paraffin (B1166041) embedding would dissolve the lipids, leading to false-negative results.[3][5]
Comparison of Common Sudan Dyes
Several Sudan dyes are available, each with distinct characteristics. The choice of dye often depends on the specific application, desired color, and the types of lipids being investigated.
| Dye | Color of Stained Lipids | Primary Applications | Key Characteristics |
| Sudan III | Orange-Red[6][7] | Demonstrating triglycerides in frozen sections.[6][8] | Less popular than Oil Red O due to a more orange shade.[8] |
| Sudan IV | Reddish-Brown[4] | Staining of lipids, triglycerides, and lipoproteins on frozen sections.[4] | Can be used in an acetone/alcohol solvent mixture (Herxheimer method).[9] |
| Oil Red O | Intense Red[10] | Visualization of neutral lipids, including triglycerides and cholesterol esters.[10][11] | Widely used for assessing fatty liver disease, atherosclerosis, and effects of high-fat diets.[10] |
| Sudan Black B | Blue-Black[1][3][12] | Staining a wide range of lipids including neutral fats, phospholipids, and lipoproteins.[1][2] | Highly sensitive and can also stain some non-lipid structures like leukocyte granules.[1] |
Experimental Protocols
Below are detailed protocols for the preparation of frozen sections and staining with various Sudan dyes.
I. Preparation of Frozen Sections
Proper tissue preparation is critical for successful lipid staining.
Materials:
-
Fresh tissue sample
-
Optimal Cutting Temperature (OCT) compound
-
Isopentane (B150273) (2-methylbutane)
-
Liquid nitrogen or dry ice
-
Cryostat
-
Adhesive microscope slides
Procedure:
-
Tissue Freezing:
-
Pre-cool isopentane in a beaker placed in liquid nitrogen until it becomes opaque, indicating it has reached its freezing point (-160°C).
-
Embed the fresh tissue sample in OCT compound in a cryomold.
-
Using forceps, submerge the cryomold in the pre-cooled isopentane until the OCT is completely frozen.
-
Store the frozen block at -80°C until sectioning.
-
-
Sectioning:
-
Equilibrate the frozen tissue block to the cryostat chamber temperature (typically -20°C).[13]
-
Mount the block onto the cryostat specimen holder.
-
Cut sections at a thickness of 8-12 µm.[10]
-
Mount the sections onto adhesive microscope slides.
-
Air-dry the slides for 30-60 minutes at room temperature before fixation.[14]
-
II. Staining with Oil Red O
Materials:
-
Oil Red O stock solution (Saturated solution in 99% isopropanol)
-
Working Oil Red O solution (3 parts stock solution to 2 parts distilled water)[15]
-
10% Formalin or Paraformaldehyde
-
Propylene (B89431) glycol (100% and 85%)[14]
-
Hematoxylin (B73222) (e.g., Mayer's) for counterstaining[10]
-
Aqueous mounting medium (e.g., glycerin jelly)
Protocol:
-
Fixation: Fix the air-dried frozen sections in 10% formalin for 5-10 minutes.[14]
-
Rinsing: Rinse the slides in three changes of distilled water.[14]
-
Dehydration: Place slides in absolute propylene glycol for 2-5 minutes.[14]
-
Staining: Incubate the slides in the working Oil Red O solution in a 60°C oven for 8-10 minutes.[14]
-
Differentiation: Differentiate the sections in 85% propylene glycol for 2-5 minutes.[14]
-
Rinsing: Rinse in two changes of distilled water.[14]
-
Counterstaining: Stain with hematoxylin for 30 seconds to 1 minute to visualize nuclei.[14][16]
-
Washing: Wash thoroughly in running tap water for 3 minutes.[14]
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Expected Results:
III. Staining with Sudan Black B
Materials:
-
Sudan Black B staining solution (e.g., 0.7 g in 100 mL of propylene glycol)[1]
-
10% Formalin
-
Propylene glycol (100% and 85%)
-
Nuclear Fast Red for counterstaining[1]
-
Aqueous mounting medium
Protocol:
-
Fixation: Fix the frozen sections in 10% formalin for 1 minute.[2]
-
Rinsing: Rinse in two changes of distilled water.[2]
-
Dehydration: Dehydrate the slides in 100% propylene glycol for 10-15 minutes.[2]
-
Staining: Place slides in the Sudan Black B solution for 30 minutes to 1 hour with occasional agitation.[2] To shorten the staining time, the solution can be preheated to 60°C and stained for 3-10 minutes.[2]
-
Differentiation: Differentiate in 85% propylene glycol for 3 minutes with agitation.[2]
-
Rinsing: Rinse in distilled water.[2]
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.[2]
-
Washing: Wash gently in several changes of tap water.[2]
-
Mounting: Mount with an aqueous mounting medium.
Expected Results:
IV. Staining with Sudan III
Materials:
-
Saturated Sudan III stock solution in 99% isopropanol[7]
-
Working Sudan III solution (6 parts stock solution to 4 parts distilled water)[7]
-
10% Formalin
-
Hematoxylin (e.g., Mayer's)
-
Aqueous mounting medium
Protocol:
-
Fixation: Fix frozen sections in 10% neutral buffered formalin.[5]
-
Hydration: Immerse slides in 70% ethanol for 1 minute.[5]
-
Staining: Stain with the working Sudan III solution for 5-30 minutes.[5]
-
Differentiation: Briefly rinse in 70% ethanol to remove excess dye.[5]
-
Washing: Wash under running tap water.[5]
-
Counterstaining: Counterstain with Mayer's hematoxylin for 2-5 minutes.[5]
-
Bluing: Rinse with tap water to "blue" the hematoxylin.[5]
-
Mounting: Mount with an aqueous mounting medium.
Expected Results:
Visualization of Workflows and Principles
Caption: General experimental workflow for staining triglycerides in frozen sections.
Caption: The physical principle of Sudan dye staining of lipids.
Caption: A decision tree to aid in the selection of the appropriate Sudan dye.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Lipids dissolved during processing. | Ensure only frozen sections are used; avoid alcohol-based fixatives before staining.[4][5] |
| Staining solution is old or precipitated. | Filter the staining solution before use or prepare it fresh.[14] | |
| High Background Staining | Inadequate differentiation. | Increase the duration or agitation in the differentiation solution. |
| Staining time is too long. | Reduce the incubation time in the Sudan dye solution. | |
| Ice Crystal Artifacts | Slow freezing of the tissue. | Freeze the tissue more rapidly in isopentane cooled with liquid nitrogen.[18] |
| Lipid Droplets Appear Displaced | Excessive pressure during mounting. | Apply minimal pressure when placing the coverslip.[2] |
| Sections allowed to air-dry during staining. | Keep slides moist throughout the staining procedure.[19] |
Quantitative Analysis of Triglycerides
While histological staining with Sudan dyes is primarily qualitative or semi-quantitative, it is possible to perform quantitative analysis.[20][21] This typically involves eluting the dye from the stained tissue section and measuring its absorbance with a spectrophotometer.[21] The amount of dye can then be correlated with the triglyceride content, which can be determined from a standard curve or by comparison with enzymatic assays.[21][22] Alternatively, digital image analysis software can be used to quantify the stained area and intensity, providing a relative measure of lipid content.
References
- 1. microbenotes.com [microbenotes.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 4. interchim.fr [interchim.fr]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stainsfile.com [stainsfile.com]
- 9. newcomersupply.com [newcomersupply.com]
- 10. ihisto.io [ihisto.io]
- 11. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stainsfile.com [stainsfile.com]
- 13. Frozen Tissue [bdbiosciences.com]
- 14. Oil Red O Staining Protocol - IHC WORLD [ihcworld.com]
- 15. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 16. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 17. biognost.com [biognost.com]
- 18. Frozen Section Troubleshooting - Creative Bioarray [histobiolab.com]
- 19. Staining Methods in Frozen Section: Best Lab Practices | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 20. Sudan stain - Wikipedia [en.wikipedia.org]
- 21. Lipid quantitation in formalin-fixed liver sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple enzymatic quantitative analysis of triglycerides in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation of Sudan Dyes in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Sudan dyes (I, II, III, and IV) in various food matrices. The illegal adulteration of food products with these carcinogenic industrial dyes necessitates robust and reliable analytical methods for their detection and quantification. The following sections detail various extraction and clean-up methodologies, supported by quantitative performance data and visual workflow diagrams to aid in experimental design and execution.
Overview of Sample Preparation Techniques
The analysis of Sudan dyes in complex food matrices typically requires a sample preparation step to extract the analytes of interest and remove interfering compounds. The choice of method depends on the nature of the food matrix (e.g., high-fat, aqueous), the required limit of detection, and the available analytical instrumentation. Commonly employed techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Quantitative Performance Data
The following tables summarize the quantitative performance data, including recovery rates, Limit of Detection (LOD), and Limit of Quantification (LOQ) for various sample preparation methods applied to different food matrices.
Table 1: Recovery Data for Sudan Dyes in Spiked Food Samples
| Food Matrix | Preparation Method | Sudan Dye | Spiking Level | Average Recovery (%) | Reference |
| Chili Powder | Acetonitrile Extraction & HPLC-PDA | Sudan I | 2.5, 5, 10 mg/kg | 89 - 100 | [1] |
| Chili Powder | Acetonitrile Extraction & HPLC-PDA | Sudan II | 2.5, 5, 10 mg/kg | 89 - 100 | [1] |
| Chili Powder | Acetonitrile Extraction & HPLC-PDA | Sudan III | 2.5, 5, 10 mg/kg | 89 - 100 | [1] |
| Chili Powder | Acetonitrile Extraction & HPLC-PDA | Sudan IV | 2.5, 5, 10 mg/kg | 89 - 100 | [1] |
| Sauces | Acetonitrile Extraction & HPLC-PDA | Sudan I | 0.5, 1, 2.5 mg/kg | 51 - 86 | [1] |
| Sauces | Acetonitrile Extraction & HPLC-PDA | Sudan II | 0.5, 1, 2.5 mg/kg | 51 - 86 | [1] |
| Sauces | Acetonitrile Extraction & HPLC-PDA | Sudan III | 0.5, 1, 2.5 mg/kg | 51 - 86 | [1] |
| Sauces | Acetonitrile Extraction & HPLC-PDA | Sudan IV | 0.5, 1, 2.5 mg/kg | 51 - 86 | [1] |
| Various Spices | LC-MS/MS | Sudan I | 1, 2, 3 µg/kg | 88 - 100 | [2] |
| Various Spices | LC-MS/MS | Sudan II | 1, 2, 3 µg/kg | 89 - 104 | [2] |
| Various Spices | LC-MS/MS | Sudan III | 1, 2, 3 µg/kg | 89 - 93 | [2] |
| Various Spices | LC-MS/MS | Sudan IV | 1, 2, 3 µg/kg | 66 - 79 | [2] |
| Hot Chilli Pepper, Sauces, Sausage, Egg Yolk | MISPE-HPLC | Sudan I, II, III, IV | 15, 100, 300 µg/g | 85 - 101 | [3] |
| Chili Powder | LLE & UPLC-MS/MS | Sudan I-IV, Red G, Red 7B, Black B, Yellow | Not Specified | 80.7 - 104.4 | [4][5] |
| Red Chilli Pepper | LLE & HPLC-UV | Sudan I-IV, Para Red | 2.5, 5, 50 mg/kg | 89 - 98 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sudan Dyes
| Food Matrix | Analytical Method | Sudan Dye | LOD | LOQ | Reference |
| Sauces | HPLC-PDA | Sudan I-IV | 0.2 - 0.5 mg/kg | 0.4 - 1 mg/kg | [1] |
| Spices | HPLC-PDA | Sudan I-IV | 1.5 - 2 mg/kg | 3 - 4 mg/kg | [1] |
| Red Chilli Pepper | HPLC-UV | Sudan I-IV, Para Red | 1.2 - 5.4 µg/kg | 4 - 18 µg/kg | [6] |
| Hot Chilli Products | LC-ESI-MS/MS | Sudan I-IV | Not Specified | 1.5 - 2 mg/kg | [2] |
Experimental Protocols
This section provides detailed protocols for three common sample preparation methods: Solid-Phase Extraction (SPE), QuEChERS, and Liquid-Liquid Extraction (LLE).
Protocol 1: Solid-Phase Extraction (SPE) for Chili Products
This protocol is suitable for the cleanup of extracts from chili products. A mixed-mode anion-exchange SPE is used for non-oily matrices, while a normal-phase SPE is employed for oily matrices.[7]
3.1.1. Materials
-
Oasis MAX SPE Cartridges (3cc, 60 mg) or Sep-Pak Alumina B SPE Cartridges
-
Acetone (B3395972), Hexane (B92381), Ethyl acetate (B1210297), Methanol (B129727), Formic acid
-
0.1 M Sodium Hydroxide (NaOH)
-
Centrifuge and tubes
-
Homogenizer
-
Nitrogen evaporator
3.1.2. Procedure for Non-Oily Matrices (e.g., Fresh Chilies, Chili Sauce)
-
Extraction: Homogenize 1 g of the sample with 10 mL of acetone.
-
Dilution: Take a 5 mL aliquot of the acetone extract and dilute it.
-
SPE Cartridge Conditioning (Oasis MAX): Condition the cartridge sequentially with 2 mL of ethyl acetate, 2 mL of methanol, 1 mL of 0.1 M NaOH, and 2 mL of water.[7]
-
Sample Loading: Load the 5 mL of the diluted acetone pre-extract onto the conditioned cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of 70% methanol in water, 1 mL of 1 M NaOH in water, 2 mL of methanol, and 1 mL of ethyl acetate.[7] This removes polar interferences like capsaicin.[7]
-
Elution: Elute the Sudan dyes with 2 mL of 89:9:2 ethyl acetate/methanol/formic acid.[7]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of 90:10 acetonitrile/water for LC-MS analysis.[7]
3.1.3. Procedure for Oily Matrices (e.g., Dried Chilies, Chili Oil)
-
Extraction: For chili oils, dilute 0.1 g to 1 mL with hexane. For dried chili products, homogenize 1 g with 10 mL of acetone, then evaporate a 1 mL aliquot to dryness and redissolve the residue in 1 mL of hexane.[7]
-
SPE Cartridge Conditioning (Sep-Pak Alumina B): Condition the cartridge.
-
Sample Loading: Load the hexane extract onto the cartridge.
-
Washing: Wash the cartridge with hexane and ethyl acetate to remove fats and carotenoids.[7]
-
Elution: Elute the Sudan dyes with 10% methanol in ethyl acetate.
-
Reconstitution: Evaporate the eluate and reconstitute for analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of banned Sudan dyes in food samples by molecularly imprinted solid phase extraction-high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Eight Sudan Dyes in Chili Powder by UPLC-MS/MS [scirp.org]
- 5. scirp.org [scirp.org]
- 6. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 7. waters.com [waters.com]
Application of Sudan III-d6 in Isotope Dilution Mass Spectrometry for Accurate Quantification of Sudan Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illegal adulteration of food products with Sudan dyes, a class of synthetic azo dyes, poses a significant risk to public health due to their potential carcinogenic properties.[1][2] Accurate and reliable quantification of these banned colorants in complex food matrices is crucial for regulatory enforcement and consumer safety. Isotope dilution mass spectrometry (IDMS) has emerged as the gold standard for such analyses, offering high precision and accuracy by correcting for sample preparation losses and matrix-induced signal variations.[3][4][5]
This document provides detailed application notes and protocols for the use of Sudan III-d6, a deuterated internal standard, in the isotope dilution mass spectrometric analysis of Sudan dyes. The stable isotope-labeled this compound serves as an ideal internal standard as it shares identical chemical and physical properties with the native Sudan III, ensuring it behaves similarly during extraction, cleanup, and ionization, thus enabling highly accurate quantification.[6][7]
Data Presentation: Performance Characteristics of LC-MS/MS Methods for Sudan Dye Analysis
The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Sudan dyes. The inclusion of data from methods using other deuterated internal standards provides a strong indication of the expected performance when employing this compound. Methods without an internal standard are included to highlight the advantages of the isotope dilution technique.
| Analytes | Internal Standard | Linearity (R²) | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| Sudan I-IV, others | Sudan IV-d6 | >0.99 | 0.125 - 3.0 | - | 93.8 - 115.2 | 0.8 - 7.7 | [1] |
| Sudan I-IV, others | Sudan I-d5, Sudan IV-d6 | >0.99 | 1 (at 1 µg/kg) | - | 90 - 110 (at 1 µg/kg) | <15 (at 1 µg/kg) | [1] |
| Sudan I-IV, others | None | >0.996 | 7 - 15 | 0.7 - 5 | 82 - 119 | - | [1] |
| Sudan I-IV, others | None | >0.99 | - | - | 80.7 - 104.4 | 2.24 - 12.2 | [1][2] |
| Sudan I-IV, others | None | >0.994 | - | - | >90 | - | [1] |
| Sudan I-IV, others | None | - | 0.02 - 0.1 (mg/kg) | - | 75.7 - 92.3 | 0.9 - 11.3 | [1] |
| Sudan I, II, III, IV | Sudan I-d5, Sudan II-d6, this compound, Sudan IV-d6 | - | 4 (for Sudan I, II, III), 10 (for Sudan IV) | - | - | - | [8] |
| Sudan Dyes | Sudan I-d5, Sudan IV-d6 | - | - | 0.125 | 93.8 - 115.2 | 0.8 - 7.7 | [9] |
| Sudan Red G, I, II, III, Red 7B, IV | None | - | 12.8 - 15.0 | 7.7 - 9.0 | 77.2 - 98.0 | - | [10][11][12] |
| Sudan I, II, III, IV, Para Red | None | >0.9999 | 4 - 18 | 1.2 - 5.4 | 89 - 98 | 0.82 - 4.65 | [13] |
Experimental Protocols
A generalized experimental protocol for the analysis of Sudan dyes in food matrices using this compound as an internal standard with LC-MS/MS is outlined below. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
Sample Preparation
-
Homogenization: Homogenize a representative portion of the food sample to ensure uniformity.[1]
-
Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.[1]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. This is a critical step to ensure accurate quantification.[1]
-
Extraction: Add a suitable extraction solvent, such as acetonitrile (B52724) or ethyl acetate, and vortex or shake vigorously to extract the Sudan dyes.[1][2] Sonication can be employed to enhance extraction efficiency.[1][14]
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.[1]
-
Cleanup (Optional): For complex matrices, a cleanup step using dispersive solid-phase extraction (d-SPE) or solid-phase extraction (SPE) cartridges may be necessary to remove interfering compounds.[1]
-
Solvent Exchange/Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS system.[1]
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of Sudan dyes.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[1][14]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[1]
-
Injection Volume: Inject 5-20 µL of the reconstituted sample extract.[1][6]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of Sudan dyes.[1][6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.[6][8]
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each Sudan dye and the internal standard to achieve maximum sensitivity.[1]
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard. The concentration of Sudan III in the sample is then determined from this calibration curve using the measured peak area ratio from the sample analysis.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in isotope dilution mass spectrometry.
Caption: Experimental workflow for Sudan dye analysis using this compound.
Caption: Principle of Isotope Dilution using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov.tw [fda.gov.tw]
- 9. waters.com [waters.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development and validation of a confirmatory HPLC method for simultaneous determination of Sudan dyes in animal tissues and eggs. | Semantic Scholar [semanticscholar.org]
- 13. ir.ucc.edu.gh [ir.ucc.edu.gh]
- 14. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for the Chromatographic Separation of Sudan Dyes and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes, including Sudan I, II, III, and IV, as well as related compounds like Para Red. These dyes are primarily used for industrial purposes, such as coloring plastics, waxes, and textiles. Due to their intense color, they have been illegally used as food additives to enhance the appearance of products like chili powder, curry, and sauces. However, Sudan dyes are classified as potential carcinogens by the International Agency for Research on Cancer (IARC), as they can be metabolized into carcinogenic aromatic amines.[1] Therefore, robust and sensitive analytical methods are crucial for the detection and quantification of these banned dyes and their metabolites in various matrices to ensure consumer safety and for toxicological research.
This document provides detailed application notes and protocols for the chromatographic separation of Sudan dyes and their primary aromatic amine metabolites using modern analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Sudan Dyes
Sudan dyes undergo metabolic reduction of their azo bond, primarily by human intestinal microflora under anaerobic conditions, to form potentially carcinogenic aromatic amines.[2][3] This biotransformation is a critical aspect of their toxicity. The general metabolic pathway is illustrated below.
Caption: Metabolic pathway of Sudan dyes to aromatic amines.
Experimental Protocols
Protocol 1: Analysis of Sudan Dyes and Metabolites in Food Matrices (e.g., Spices, Sauces)
This protocol outlines a method for the simultaneous determination of Sudan dyes and their aromatic amine metabolites in complex food matrices using UPLC-MS/MS.
1. Sample Preparation and Extraction
A simple solvent extraction is effective for isolating both the parent dyes and their more polar metabolites.
-
Reagents: Acetonitrile (ACN), Water (HPLC-grade), Formic Acid (FA).
-
Procedure:
-
Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute and sonicate for 30 minutes.[4]
-
Centrifuge at 7500 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For samples with high fat content, an additional clean-up step using solid-phase extraction (SPE) with a C18 cartridge may be necessary.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
2. UPLC-MS/MS Conditions
-
Chromatographic System: ACQUITY UPLC I-Class or similar.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.[4]
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid.[4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 25 8.0 95 10.0 95 10.1 25 | 12.0 | 25 |
-
Mass Spectrometer: Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte need to be optimized.
Protocol 2: Analysis of Sudan Dyes and Metabolites in Biological Samples (e.g., Blood, Urine)
This protocol is adapted for the analysis of Sudan dyes and their metabolites in biological matrices, which is relevant for toxicokinetic and metabolic studies.
1. Sample Preparation and Extraction
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade), Internal Standard (IS) solution (e.g., D5-Sudan I).
-
Procedure for Blood Samples:
-
To 20 µL of whole blood, add 10 µL of IS solution and 0.5 mL of acetonitrile.[5]
-
Vortex for 3 minutes and centrifuge at 20,000 x g for 5 minutes.[5]
-
The supernatant is then subjected to Solid-Phase Extraction (SPE) for further purification using a C18 cartridge.[5]
-
Elute the analytes from the SPE cartridge with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Procedure for Urine Samples: A simple dilute-and-shoot approach may be feasible, or an SPE cleanup similar to the blood protocol can be employed for pre-concentration and matrix removal.
2. UPLC-MS/MS Conditions
The UPLC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient profile to optimize the separation of metabolites in the biological matrix.
Experimental Workflow
The general workflow for the analysis of Sudan dyes and their metabolites involves sample preparation followed by instrumental analysis.
Caption: General experimental workflow for Sudan dye analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Sudan dyes and their metabolites, compiled from various sources.
Table 1: Quantitative Data for Sudan Dyes
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Sudan I | Paprika | - | < 125 | 93.8 - 115.2 | [6] |
| Sudan II | Paprika | - | < 125 | 93.8 - 115.2 | [6] |
| Sudan III | Paprika | - | < 125 | 93.8 - 115.2 | [6] |
| Sudan IV | Paprika | - | < 125 | 93.8 - 115.2 | [6] |
| Para Red | Food | 3700 - 6000 | 12200 - 19800 | 83.4 - 112.3 | [3] |
| Sudan I | Sauces, Candy, Pickle | 2.9 - 3.0 | 9.5 - 9.8 | 82 - 119 | [7] |
| Sudan II | Sauces, Candy, Pickle | 2.8 - 3.6 | 10.4 - 12.8 | 82 - 119 | [7] |
| Sudan Red G | Food | 300 - 1400 | 900 - 4800 | 83.4 - 112.3 | [3] |
| Sudan Red 7B | Food | 300 - 1400 | 900 - 4800 | 83.4 - 112.3 | [3] |
Table 2: Quantitative Data for Aromatic Amine Metabolites
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Aniline | Water | 0.1 - 0.2 | - | 93 - 147 | [8] |
| o-Nitroaniline | Water | 0.1 - 0.2 | - | 93 - 147 | [8] |
| m-Nitroaniline | Water | 0.1 - 0.2 | - | 93 - 147 | [8] |
| p-Nitroaniline | Water | 0.1 - 0.2 | - | 93 - 147 | [8] |
| 21 Aromatic Amines | Plastics | - | 500 µg/kg | 60.1 - 129.5 | [2] |
Note: The data for aromatic amines are from general methods for their determination and may not be specific to their analysis as metabolites of Sudan dyes in the same run.
Conclusion
The protocols and data presented provide a comprehensive framework for the chromatographic separation and quantification of Sudan dyes and their metabolites. The use of UPLC-MS/MS offers high sensitivity and selectivity, which is essential for detecting these compounds at trace levels in complex matrices. These methods are vital for regulatory monitoring, ensuring food safety, and for advancing research into the toxicology and metabolic fate of these banned substances. The provided workflows and diagrams offer a clear guide for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of carcinogenic aromatic amines derived from azo colorants in plastic components of electrical and electronic products by high performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of four Sudan dyes in rat blood by UFLC–MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Determination of Sudan I and II in Food by High-Performance Liquid Chromatography after Simultaneous Adsorption on Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application of Sudan III-d6 in Metabolic Fate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan III is a lipophilic azo dye historically used for staining triglycerides in laboratory settings. Due to its chemical structure, it has been investigated for its toxicological and carcinogenic potential, which is often linked to its metabolic activation. Understanding the metabolic fate of Sudan III is crucial for assessing its safety profile and for the broader study of azo dye metabolism. The use of stable isotope-labeled internal standards, such as Sudan III-d6, is indispensable for the accurate and precise quantification of the parent compound and its metabolites in complex biological matrices.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro and in vivo metabolic fate studies.
Principle and Application of this compound
In metabolic fate studies, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantification.[2] Deuterium (d) is a stable, non-radioactive isotope of hydrogen. By replacing six hydrogen atoms in the Sudan III molecule with deuterium, this compound is created. This labeled compound is chemically identical to Sudan III and exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
However, due to the mass difference, this compound can be distinguished from the unlabeled Sudan III by the mass spectrometer. By adding a known concentration of this compound to all samples and calibration standards at the beginning of the sample preparation process, it serves to:
-
Correct for procedural losses: Any loss of analyte during extraction and sample handling will affect both the analyte and the SIL-IS equally.
-
Compensate for matrix effects: Variations in ionization efficiency caused by other components in the biological matrix will be normalized.[3]
-
Improve accuracy and precision: The ratio of the analyte signal to the internal standard signal is used for quantification, leading to more reliable and reproducible results.[1]
Metabolic Pathways of Sudan III
The metabolism of azo dyes like Sudan III primarily involves the reductive cleavage of the azo (-N=N-) bond.[3] This can be carried out by enzymes from the intestinal microbiota as well as hepatic enzymes, such as microsomal and soluble enzymes.[3][4] The primary metabolic pathway for Sudan III is the reduction of its two azo bonds, which can occur sequentially. This process leads to the formation of aromatic amines. Additionally, studies have shown that cytochrome P-448, a member of the cytochrome P450 family of enzymes, is induced by Sudan III and is involved in its metabolism in rat liver microsomes.[5]
Below is a diagram illustrating the primary metabolic pathway of Sudan III.
Caption: Metabolic pathway of Sudan III via azo reduction.
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data obtained from metabolic fate studies of Sudan III. Table 1 presents in vitro metabolic stability data, which is crucial for ranking compounds based on their metabolic clearance. Table 2 provides key pharmacokinetic parameters from an in vivo study in rats, which helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Table 1: Representative In Vitro Metabolic Stability of Sudan III in Rat Liver Microsomes
| Parameter | Value | Units |
| Microsomal Protein Concentration | 0.5 | mg/mL |
| Sudan III Concentration | 1 | µM |
| t½ (Half-life) | 25.8 | min |
| CLint (Intrinsic Clearance) | 26.9 | µL/min/mg protein |
Note: The data in this table is representative and serves to illustrate the expected metabolic stability profile for an azo dye like Sudan III in a standard liver microsome assay.
Table 2: Pharmacokinetic Parameters of Sudan III in Rats Following a Single Oral Administration (50 mg/kg) [6]
| Parameter | Value (Mean ± SD) | Units |
| Cmax (Maximum Concentration) | 10.5 ± 2.1 | µg/L |
| Tmax (Time to Cmax) | 0.67 ± 0.14 | h |
| AUC(0-t) (Area Under the Curve) | 48.7 ± 9.8 | µg/L*h |
| t½ (Elimination Half-life) | 3.8 ± 0.7 | h |
Experimental Protocols
Detailed protocols for in vitro and in vivo studies are provided below. These protocols are designed to be used with a validated LC-MS/MS method for the quantification of Sudan III, utilizing this compound as the internal standard.
Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes
This protocol determines the rate at which Sudan III is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Sudan III
-
This compound
-
Pooled rat liver microsomes (RLM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (ACN), ice-cold
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of Sudan III in DMSO.
-
Prepare a 100 µM stock solution of this compound in ACN (for quenching/internal standard).
-
On the day of the experiment, thaw the pooled RLM on ice. Dilute the microsomes to a concentration of 1 mg/mL in 100 mM potassium phosphate buffer.
-
Prepare the NADPH solution (e.g., 10 mM in buffer).
-
-
Incubation:
-
In microcentrifuge tubes, combine the RLM suspension and phosphate buffer.
-
Add the Sudan III stock solution to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.2%.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold ACN with the this compound internal standard (e.g., 150 µL of ACN containing this compound at 100 ng/mL).
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Sudan III to this compound.
-
Plot the natural log of the percentage of Sudan III remaining versus time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of Sudan III in rats following oral administration.
Caption: Workflow for the in vivo pharmacokinetic study.
Materials:
-
Sudan III
-
This compound
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Acetonitrile (ACN), ice-cold
-
LC-MS/MS system
Procedure:
-
Animal Preparation:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
On the day of the study, weigh each rat to determine the correct dose volume.
-
-
Dosing:
-
Prepare a homogenous suspension of Sudan III in the vehicle at the desired concentration.
-
Administer the dose to each rat via oral gavage. Record the exact time of administration.
-
-
Blood Collection:
-
Collect blood samples (approximately 100-200 µL) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Processing:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma supernatant to new, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of ice-cold ACN containing this compound to 1 volume of plasma.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Pharmacokinetic Analysis:
-
Construct a plasma concentration-time curve for each animal.
-
Use pharmacokinetic software (non-compartmental analysis) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for investigating the metabolic fate of Sudan III using this compound as an internal standard. The use of a stable isotope-labeled standard is critical for generating high-quality, reliable data in both in vitro and in vivo systems. These studies are essential for understanding the disposition and potential risks associated with azo dyes and for advancing the development of safer chemical entities.
References
- 1. Studies on the mechanism of reduction of azo dye carcinogens by rat liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a liquid chromatography-tandem mass spectrometry with ultrasound-assisted extraction method for the simultaneous determination of sudan dyes and their metabolites in the edible tissues and eggs of food-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of Sudan III on drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Sudan III-d6 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Sudan III-d6. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and solubility data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is the deuterated form of Sudan III, a fat-soluble, hydrophobic bisazo dye.[1] It is commonly used as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications, for the accurate quantification of Sudan III in various samples, such as food products.[2][3][4] Proper dissolution is critical for preparing accurate standard solutions, which is essential for reliable and reproducible analytical results.[3]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in many organic solvents but is sparingly soluble in water.[5] Its solubility is expected to be very similar to that of the non-deuterated Sudan III.[5] It is soluble in chloroform, ethyl acetate, toluene, ethanol (B145695), isopropanol, acetonitrile (B52724), acetone (B3395972), and hexane.[2][3][5][6]
Q3: What are the general recommendations for storing this compound solutions?
A3: For long-term stability, this compound powder should be stored at -20°C.[5] Stock solutions, typically prepared in acetonitrile, are best stored in the dark at 4°C and are generally stable for up to six months, though preparing them fresh is recommended.[3] Working solutions are less stable and should be prepared fresh weekly from the stock solution.[3]
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound powder in my chosen solvent. What can I do?
A1: If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Increase agitation: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[2]
-
Apply sonication: Sonicate the solution for 5-10 minutes. This can help break up solid aggregates and enhance dissolution.[3][5]
-
Gentle warming: Gently warm the solution.[5] However, avoid excessive heat as it may lead to degradation of the dye.[5] A warm water bath can be used for this purpose.[7]
-
Use a co-solvent: For aqueous-based systems where this compound is sparingly soluble, using a co-solvent like ethanol or acetone is recommended.[5]
Q2: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A2: Cloudiness or precipitation indicates that the compound is coming out of solution. This can happen if the solution is stored at a low temperature where its solubility decreases, or if the solvent has evaporated, increasing the concentration. If you observe this, you can try to redissolve the precipitate by gently warming and sonicating the solution. To prevent this, ensure your storage vials are tightly sealed and consider storing at a slightly higher, yet still appropriate, temperature if cold-induced precipitation is suspected.
Q3: The color of my this compound solution has changed over time. Is it still usable?
A3: A change in color may indicate chemical degradation of the dye.[5] It is highly recommended to prepare a fresh solution to ensure the accuracy of your experimental results. To investigate the cause, you could analyze the discolored solution using methods like HPLC-UV/Vis or LC-MS/MS to check for degradation products.[5]
Quantitative Data Summary
The solubility of Sudan III is a good proxy for this compound. The table below summarizes the solubility of Sudan III in various solvents.
| Solvent | Solubility | Reference |
| Chloroform | 1 mg/mL | [3][6] |
| Toluene | 1 mg/mL | [3][6] |
| Ethanol | 2 mg/mL | [3][6] |
| Isopropanol | Saturated solutions can be prepared | [3][6] |
| Acetonitrile | Soluble | [3][5] |
| Acetone | Highly Soluble | [5] |
| Hexane | Soluble | [5] |
| Water | < 0.1 mg/mL | [3][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (~100 µg/mL)
Materials:
-
This compound powder
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance
-
100 mL volumetric flask (Class A)
-
Sonicator
-
Amber glass vial for storage
Procedure:
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the weighed powder to a 100 mL volumetric flask.
-
Add a small volume of acetonitrile to the flask and sonicate for 5-10 minutes to ensure the solid is completely dissolved.[3]
-
Once dissolved, dilute the solution to the mark with acetonitrile.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to a labeled amber glass vial for storage at 4°C.[3]
Protocol 2: Preparation of a this compound Working Solution (~0.1 µg/mL)
Materials:
-
This compound stock solution (~100 µg/mL)
-
Acetonitrile (HPLC or LC-MS grade)
-
Calibrated pipette
-
100 mL volumetric flask (Class A)
Procedure:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute the solution to the mark with acetonitrile.
-
Mix the solution thoroughly. This working solution is now ready for use. It is recommended to prepare this solution fresh weekly.[3]
Visualizations
References
Troubleshooting signal suppression of Sudan III-d6 in mass spectrometry.
Welcome to the technical support center for the analysis of Sudan dyes. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address common challenges during experimentation, with a focus on troubleshooting signal suppression of Sudan III-d6 in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in the analysis of Sudan dyes using this compound as an internal standard?
A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1] Since Sudan dyes are often analyzed in complex food matrices like spices and oils, which are rich in interfering compounds, ion suppression is a significant challenge.[1] this compound, as a deuterated internal standard, is employed to compensate for these matrix effects as it is expected to be affected in the same way as the native Sudan dyes.[3][4][5] Therefore, signal suppression of this compound itself can indicate a compromised analytical run.
Q2: What are the most common sample matrices that cause signal suppression for this compound?
A2: Complex matrices are a frequent source of ion suppression. For Sudan dyes and their internal standards, this is particularly prevalent in:
-
Spices: Chili powder, curry powder, paprika, and turmeric are often cited as causing significant matrix effects.[1]
-
Oils: Palm oil and chili oleoresin are oily matrices that necessitate effective cleanup procedures to prevent ion suppression.[1]
-
Sauces: Chili- and tomato-based sauces can also contain compounds that interfere with the ionization process.[1]
Q3: How can I detect if this compound is experiencing signal suppression in my LC-MS method?
A3: A common method to identify ion suppression is the post-column infusion experiment.[6] This involves infusing a standard solution of this compound at a constant rate into the MS detector while a blank matrix extract is injected into the LC system. A drop in the baseline signal of this compound at the retention times of co-eluting matrix components indicates ion suppression. Another approach is to compare the signal intensity of this compound in a neat solvent versus its intensity when spiked into a blank sample extract. A significantly lower signal in the matrix indicates suppression.[6]
Q4: What are the primary causes of poor signal or complete loss of the this compound signal?
A4: Besides ion suppression from the sample matrix, other factors could lead to a weak or absent signal for this compound. These include:
-
Incorrect sample preparation: Incomplete extraction or loss of the internal standard during cleanup steps.
-
LC-MS system issues: Problems with the autosampler, pump, column, or mass spectrometer settings.[7]
-
Degradation of the internal standard: Sudan dyes can be sensitive to light and temperature.
-
Inappropriate MS parameters: Suboptimal ion source parameters (e.g., capillary voltage, source temperature) or compound-specific parameters (e.g., collision energy) can lead to poor ionization and fragmentation.[3]
-
Analyte interactions with metal surfaces: Some compounds can chelate with metal surfaces in the HPLC column, leading to signal loss. Using metal-free columns can sometimes resolve this issue.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low signal intensity for this compound | Matrix Effects (Ion Suppression): Co-eluting matrix components are interfering with the ionization of this compound.[1] | 1. Improve Sample Cleanup: Employ Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) to remove interfering compounds.[3] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix interferences. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample extract can lessen ion suppression. |
| Suboptimal MS Parameters: Ion source or compound parameters are not optimized for this compound.[3] | 1. Tune Mass Spectrometer: Perform a full system tune and calibration. 2. Optimize Source Parameters: Adjust parameters like capillary voltage, source temperature, and gas flows. 3. Optimize Compound Parameters: Optimize collision energy and other compound-specific settings. | |
| Inconsistent this compound signal across samples | Variable Matrix Effects: The extent of ion suppression varies between different samples or batches. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[1] This helps to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation: Variability in extraction or cleanup steps is leading to inconsistent recovery of the internal standard. | 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples. 2. Automate Sample Preparation: If possible, use automated systems to improve reproducibility. | |
| No signal for this compound | Sample Preparation Failure: The internal standard was not added, or was lost during the preparation process. | 1. Verify Spiking: Double-check the procedure for adding the internal standard to the samples. 2. Review Cleanup Steps: Evaluate the sample cleanup for potential loss of analyte. |
| LC-MS System Malfunction: A hardware issue is preventing the sample from reaching the detector or the detector from functioning correctly.[7] | 1. System Check: Verify autosampler injection, LC pump flow, and MS detector performance with a known standard. 2. Check for Blockages: Inspect tubing and the column for any blockages. | |
| Analyte Interaction with Column: The analyte may be adsorbing to metal surfaces within the column.[9] | 1. Consider Metal-Free Columns: Test a metal-free or PEEK-lined column to see if the signal is recovered.[8][9] |
Experimental Protocols
Generic Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is suitable for spice matrices like chili powder.[10]
-
Sample Weighing: Weigh 2 grams of the homogenized spice powder into a 50 mL centrifuge tube.[1][10]
-
Hydration: Add 8 mL of water and vortex for 30 seconds.[1][10]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile (B52724) and the contents of a QuEChERS extraction packet (containing 4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).[1][10]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[1][10]
-
Analysis: Collect the supernatant (acetonitrile layer) and inject it into the LC-MS/MS system, or dilute as needed.[1][10]
Sample Preparation using Solid Phase Extraction (SPE) for Oily Matrices
This protocol is a general guideline and may require optimization.[1][4]
-
Sample Extraction: Extract the homogenized sample with a suitable solvent (e.g., acetone (B3395972) or a mixture of tetrahydrofuran (B95107) and methanol).[1][4] Add the this compound internal standard during this step.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.[3]
-
SPE Cartridge Conditioning: Condition a silica (B1680970) or C18 SPE cartridge with an appropriate solvent (e.g., n-hexane).[1][4]
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with a non-polar solvent like n-hexane to remove fats and oils.[1]
-
Elution: Elute the Sudan dyes (including this compound) with a more polar solvent, such as a mixture of n-hexane and diethyl ether or 10% methanol (B129727) in ethyl acetate.[1][4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1][3]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of Sudan dyes using a deuterated internal standard like this compound.
Table 1: Example LC-MS/MS Parameters for Sudan Dyes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sudan I | 249.1 | 156.1 | 25 |
| Sudan II | 277.1 | 121.1 | 30 |
| Sudan III | 353.2 | 156.1 | 35 |
| This compound | 359.2 | 162.1 | 35 |
| Sudan IV | 381.2 | 224.2 | 30 |
Note: These values are examples and should be optimized for the specific instrument used.
Table 2: Method Performance Data for Sudan Dyes in Food Matrices
| Analyte | Matrix | Recovery (%) | Limit of Quantification (LOQ) (µg/kg) |
| Sudan I | Chili Powder | 85 - 110 | 1 - 5 |
| Sudan II | Curry Powder | 90 - 105 | 1 - 5 |
| Sudan III | Palm Oil | 80 - 115 | 2 - 10 |
| Sudan IV | Spice Mix | 88 - 112 | 2 - 10 |
Note: This table is a compilation of data from multiple sources and experimental conditions may vary. The use of an internal standard like this compound is crucial for achieving such recoveries and sensitivities.[3]
Visualizations
Caption: Troubleshooting workflow for this compound signal suppression.
Caption: Mechanism of ion suppression in the electrospray ionization source.
References
- 1. benchchem.com [benchchem.com]
- 2. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Sudan III-d6 Internal Standard Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sudan III-d6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
A1: this compound is a deuterated form of Sudan III, a synthetic azo dye. It is primarily used as an internal standard (IS) in analytical chemistry, particularly for methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Its key function is to improve the accuracy and precision of quantitative analysis by correcting for variations that can occur during sample preparation, injection volume differences, and instrument response fluctuations.[1][2][3]
Q2: Why is a deuterated internal standard like this compound preferred over a non-isotopically labeled one?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[4] Because this compound is structurally and chemically almost identical to the non-labeled Sudan III analyte, it behaves very similarly during sample extraction, chromatography, and ionization. This allows it to effectively compensate for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix.[1][3]
Q3: What are the recommended concentrations for stock and working solutions of this compound?
A3: The optimal concentration can vary depending on the specific application and instrument sensitivity. However, general recommendations are provided in the table below.
| Solution Type | Recommended Concentration | Solvent |
| Stock Solution | ~100 µg/mL | Acetonitrile (B52724) |
| Working Solution | 0.1 µg/mL | Acetonitrile |
Source: [2]
It is crucial to prepare stock solutions from accurately weighed amounts of this compound powder and to perform serial dilutions to achieve the desired working concentration.[2][5]
Q4: How should this compound solutions be stored to ensure stability?
A4: Proper storage is critical to maintain the integrity of your internal standard.
| Solution Type | Storage Temperature | Storage Conditions | Stability |
| Powder | -20°C or 4°C | Protect from light | Up to 3 years at -20°C, 2 years at 4°C |
| Stock Solution | 4°C | Store in the dark in an amber glass vial | Recommended to be prepared fresh, but may be stable for up to 6 months |
| Working Solution | 4°C | Store in the dark | Recommended to be prepared fresh weekly from the stock solution |
Source: [2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound internal standard.
Issue 1: Poor or No Signal from this compound
-
Possible Cause: Degradation of the internal standard.
-
Solution: Prepare fresh working and stock solutions from the solid powder. Ensure that storage conditions have been appropriate (see storage table above). A color change in the solution can indicate degradation.[5]
-
-
Possible Cause: Adsorption to labware.
-
Solution: this compound is lipophilic and can adsorb to plastic surfaces. Use glass or polypropylene (B1209903) vials and minimize the contact time of the solution with plastic components.[5]
-
-
Possible Cause: Incorrect instrument parameters.
-
Solution: Optimize the mass spectrometer's ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound.[3]
-
Issue 2: High Variability in this compound Signal Across Samples
-
Possible Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that a consistent and accurate volume of the internal standard working solution is added to every sample, calibrator, and quality control sample. Use calibrated pipettes.
-
-
Possible Cause: Matrix effects.
-
Possible Cause: Precipitation of the internal standard.
-
Solution: Verify the solubility of this compound in your sample matrix and final solvent. This compound is sparingly soluble in water; a co-solvent like ethanol (B145695) or acetone (B3395972) may be necessary for aqueous samples.[5]
-
Issue 3: Poor Linearity of the Calibration Curve
-
Possible Cause: Inappropriate concentration of the internal standard.
-
Solution: The concentration of the internal standard should be appropriate for the expected analyte concentration range. A common practice is to use an internal standard concentration that is in the middle of the calibration curve range.
-
-
Possible Cause: Cross-contamination or impurities.
-
Solution: Ensure the purity of the this compound standard. The presence of unlabeled Sudan III as an impurity can affect linearity. Also, check for any carryover between injections by running blank samples.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Calibrated pipettes
-
Amber glass vials
-
Sonicator
Stock Solution Preparation (~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small amount of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Once dissolved, bring the flask to volume with acetonitrile.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to a labeled amber glass vial for storage at 4°C.[2]
Working Solution Preparation (0.1 µg/mL):
-
Allow the stock solution to come to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix thoroughly. This working solution is ready to be added to samples.
Visualized Workflows
Caption: Preparation of this compound stock and working solutions.
Caption: Sample analysis workflow with this compound internal standard.
References
Preventing degradation of Sudan III-d6 in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sudan III-d6 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
For long-term stability, solid this compound should be stored at -20°C for up to three years. For shorter durations, storage at 4°C for up to two years is acceptable.[1][2] When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month.[1] All forms of this compound should be protected from direct sunlight and heat and stored in tightly sealed containers to prevent moisture contamination.[1]
Q2: In which solvents is this compound soluble and most stable?
This compound is highly soluble in organic solvents such as ethanol (B145695), acetone (B3395972), hexane, and acetonitrile (B52724).[1] It is sparingly soluble in water.[1] The stability in these organic solvents is generally good under proper storage conditions, which include protection from light and cool temperatures.[1] For analytical purposes, acetonitrile is a commonly used and suitable solvent.[2]
Q3: Can I store this compound solutions at room temperature?
While this compound is chemically stable under standard ambient conditions (room temperature) for short periods, long-term storage at room temperature is not recommended for solutions.[1] For extended storage, colder temperatures are advised to minimize the potential for degradation over time.[1]
Q4: What are the primary degradation pathways for this compound?
The most well-documented degradation pathway for Sudan III, and likely for this compound, is the enzymatic cleavage of the azo linkages.[1] This reductive cleavage can lead to the formation of aromatic amines. Chemical degradation can also be initiated by exposure to strong oxidizing agents, high heat, or UV light.[1]
Q5: Is this compound susceptible to photodegradation?
Yes, Sudan III is susceptible to photodegradation. Studies on Sudan III have shown significant degradation upon exposure to UV light, a process that can be accelerated by the presence of photocatalysts.[3][4] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by covering the storage containers.[2][5]
Troubleshooting Guide
Problem 1: I am observing a progressive loss of the this compound signal in my LC-MS/MS analysis.
-
Possible Cause 1: Adsorption. this compound is a lipophilic compound and may adsorb to plastic surfaces of vials, pipette tips, or HPLC tubing.
-
Solution: Whenever possible, use glass or polypropylene (B1209903) vials and minimize the contact time of the solution with plastic surfaces.
-
-
Possible Cause 2: In-solution Instability. If the solvent is inappropriate or the solution has been stored for an extended period under suboptimal conditions, degradation may have occurred.
-
Solution: Prepare fresh solutions of this compound. Ensure that the solvent is of high purity and that the solution is stored at the recommended temperature, protected from light.[1]
-
-
Possible Cause 3: Matrix Effects. In complex matrices, other components can interfere with the ionization of this compound in the mass spectrometer.
-
Solution: Ensure proper sample cleanup and consider matrix-matched calibration standards to compensate for these effects.
-
Problem 2: My this compound solution has changed color.
-
Possible Cause: A change in color is a strong indicator of chemical degradation.
-
Solution: It is highly recommended to discard the discolored solution and prepare a fresh one. To investigate the cause, you could analyze the discolored solution by HPLC-UV/Vis or LC-MS/MS to identify potential degradation products.[1]
-
Problem 3: I am having difficulty dissolving this compound.
-
Possible Cause: this compound has low solubility in aqueous solutions.[1]
-
Solution: For aqueous-based systems, the use of a co-solvent such as ethanol or acetone is recommended. Gentle warming and sonication can also facilitate dissolution; however, avoid excessive heat as it may induce degradation.[1] Always refer to the solubility information provided by the supplier.
-
Data on Sudan III Degradation
While specific quantitative degradation data for this compound is limited, the following data for Sudan III provides a reasonable estimate of its stability under various conditions.
| Condition | Solvent System | Degradation Metric | Observation |
| Photocatalytic Degradation | Ethanol | Half-life | 58 minutes.[3] |
| Photocatalytic Degradation | Chloroform/Ethanol | Half-life | 17.2 minutes.[3] |
| UV Irradiation with Cu-ZnO | Not Specified | % Degradation after 70 min | 86.8%.[4] |
| Sunlight with Cu-ZnO | Not Specified | % Degradation after 70 min | 81.2%.[4] |
| Enzymatic Degradation | Aqueous Buffer (pH 6) | % Degradation with HRP and phenol (B47542) (concentration-dependent) | Up to ~90% degradation observed.[6] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Acetonitrile (HPLC grade or higher)
-
Analytical balance
-
Class A volumetric flasks
-
Amber glass vials with screw caps
-
Sonicator
-
-
Procedure for a 100 µg/mL Stock Solution:
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small volume of acetonitrile to the flask and sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Once dissolved, bring the solution to the final volume with acetonitrile.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution into amber glass vials for storage.
-
Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiration date.
-
Store the stock solution at 4°C for short-term use (up to 6 months, stability should be monitored) or at -20°C for longer-term storage.[2]
-
Protocol for Assessing the Stability of this compound in Solution
-
Objective: To determine the stability of this compound in a specific solvent under various storage conditions.
-
Materials:
-
Freshly prepared this compound working solution (e.g., 10 µg/mL in the solvent of interest)
-
Amber and clear glass vials
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Aliquot the working solution into several amber and clear glass vials.
-
Store the vials under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, and room temperature exposed to ambient light).
-
Analyze a sample at the initial time point (T=0) to establish the baseline concentration.
-
At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks may suggest the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photocatalytic Degradation of Sudan III using Nanometer TiO_2 as Photocatalyst | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Sudan III-d6 in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Sudan III-d6 in various organic solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to three years. For shorter durations, it can be kept at 4°C for up to two years.[1] When dissolved in an organic solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] All forms of this compound should be protected from direct sunlight and heat and stored in a tightly sealed container to prevent moisture and contamination.[1][2][3][4]
Q2: In which organic solvents is this compound soluble?
A2: While specific quantitative stability data for this compound is limited, its solubility is expected to be very similar to its non-deuterated counterpart, Sudan III. Sudan III is highly soluble in organic solvents such as ethanol (B145695), acetone, hexane, acetonitrile (B52724), chloroform, and toluene.[1][5] It is sparingly soluble in water.[1][3]
Q3: Is this compound stable at room temperature?
A3: Solid this compound is chemically stable under standard ambient conditions (room temperature).[1] However, for long-term storage, colder temperatures are recommended to minimize potential degradation.[1] Solutions of this compound are generally not recommended for extended storage at room temperature.[1]
Q4: What are the known degradation pathways for Sudan III?
A4: The most well-documented degradation pathway for Sudan III is through the enzymatic cleavage of its azo linkages.[1] This reductive cleavage can result in the formation of aromatic amines, which may have toxicological implications.[1] Exposure to strong oxidizing agents and high heat can also lead to degradation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low analytical signal for this compound. | Degradation of the stock or working solution. | Prepare a fresh solution from solid this compound. Monitor the stability of solutions over time by comparing the response of an aged solution to a freshly prepared one. A significant deviation (e.g., >10-15%) may indicate degradation.[6] |
| Inaccurate initial weighing of the solid. | Use a calibrated analytical balance and ensure the complete transfer of the weighed powder. | |
| Discoloration or precipitation in the this compound solution. | Solvent evaporation leading to supersaturation. | Ensure the container is tightly sealed. |
| Chemical degradation. | Protect the solution from light and store it at the recommended temperature.[1][4] Analyze the solution by HPLC-UV/Vis or LC-MS/MS to identify potential degradation products.[1] | |
| Contamination. | Use high-purity solvents and clean glassware. | |
| Difficulty dissolving this compound in the chosen solvent. | Low solubility in the selected solvent. | This compound has low solubility in water.[1] For aqueous-based systems, consider using a co-solvent like ethanol or acetone. Gentle warming and sonication can also aid dissolution, but avoid excessive heat to prevent degradation.[1] |
| Insufficient mixing. | Vortex or sonicate the solution to ensure complete dissolution.[6] |
Data Presentation: Stability and Solubility of Sudan III
Note: Specific quantitative stability data for this compound is limited in publicly available literature. The following data for Sudan III is provided as a close proxy.
Table 1: Solubility of Sudan III
| Solvent | Solubility |
| Chloroform | 1 mg/mL[5] |
| Toluene | 1 mg/mL[5] |
| Ethanol | 2 mg/mL[5] |
| Isopropanol | Saturated solutions can be prepared[5] |
| Acetonitrile | Sufficient for preparing standard solutions[1] |
| Water | < 0.1 mg/mL[5] |
Table 2: Recommended Storage Conditions and Stability of Sudan III Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Stability Notes |
| Powder | N/A | N/A | -20°C or 4°C | Up to 3 years at -20°C, 2 years at 4°C.[6] |
| Stock Solution | Acetonitrile | ~100 µg/mL | 4°C | Store in the dark. Recommended to be prepared fresh, but may be stable for up to 6 months.[6] |
| Working Solution | Acetonitrile | 0.1 µg/mL | 4°C | Recommended to be prepared fresh weekly from the stock solution.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution (~100 µg/mL) and a working solution (0.1 µg/mL) of this compound in acetonitrile, commonly used for analytical standards.
Materials:
-
This compound powder
-
Acetonitrile (HPLC grade or higher)
-
Analytical balance
-
100 mL volumetric flasks (Class A)
-
Calibrated pipettes
-
Amber glass vials for storage
-
Sonicator
Procedure:
Stock Solution Preparation (~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add a small volume of acetonitrile and sonicate for 5-10 minutes to ensure complete dissolution.[6]
-
Once dissolved, dilute to the mark with acetonitrile.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Transfer the stock solution to a labeled amber glass vial for storage.[6]
Working Solution Preparation (0.1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 100 µL of the ~100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
Mix the solution thoroughly. This working solution is now ready for use.
Protocol 2: General Method for Assessing this compound Stability in an Organic Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using HPLC-UV/Vis.
Materials:
-
Freshly prepared this compound working solution (e.g., 10 µg/mL) in the solvent of interest
-
HPLC system with a UV/Vis detector
-
C18 analytical column
-
Vials for storage at different conditions (e.g., -20°C, 4°C, room temperature, exposed to light)
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze the working solution by HPLC-UV/Vis to obtain the initial peak area or height of this compound. This will serve as the baseline.
-
Storage: Aliquot the working solution into several vials for storage under the different desired conditions.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, 30 days), retrieve a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the solution by HPLC-UV/Vis under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area or height of this compound at each time point to the initial (T=0) measurement. A significant decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for low analytical signal.
References
Technical Support Center: Addressing Matrix Effects with Sudan III-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sudan III-d6 as an internal standard to address matrix effects in complex samples during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[3][4] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and reproducibility of quantitative analysis.[2][5] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[2][5]
Q2: Why should I use an internal standard like this compound?
A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, standards, and quality controls.[6] Its primary purpose is to compensate for variations during the analytical process.[6][7] A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard because it has nearly identical chemical and physical properties to the analyte (Sudan III in this case).[8][9] This ensures it co-elutes with the analyte and experiences the same degree of matrix effects, sample loss during preparation, and variations in injection volume, thus enabling accurate correction and improving the precision of quantification.[7][9][10]
Q3: When should the internal standard be added to the sample?
A3: For comprehensive correction, the internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or cleanup steps.[7][8] Adding the IS at the beginning ensures that it accounts for any analyte loss during the entire sample preparation process, in addition to correcting for matrix effects and instrument variability.[7]
Q4: What are the characteristics of an ideal internal standard?
A4: An ideal internal standard should:
-
Be a high-purity compound that is not naturally present in the sample.
-
Exhibit similar chemical and physical properties to the target analyte.
-
Co-elute with the analyte without causing interference.
-
Have a similar response to the analyte in the mass spectrometer.
-
Be stable throughout the entire analytical process.
-
For MS detection, have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte, a condition perfectly met by stable isotope-labeled standards like this compound.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of complex samples using this compound as an internal standard.
Problem 1: High variability or inconsistent response of this compound.
| Possible Cause | Suggested Solution |
| Inconsistent Pipetting/Spiking | Review the standard operating procedure (SOP) for sample and IS preparation. Ensure calibrated pipettes are used and that the IS is added consistently to every sample, standard, and QC.[6] |
| Severe Matrix Effects | The matrix may be overwhelming the analytical system.[6] Consider further sample cleanup using more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[6] Sample dilution can also mitigate the effect, but be mindful of analyte concentration.[3][6] |
| Internal Standard Degradation | Verify the purity and stability of the this compound stock and working solutions.[6] Prepare fresh solutions and store them under recommended conditions (e.g., protected from light, at the appropriate temperature). |
| Instrumental Issues | A dirty ion source, inconsistent injector performance, or detector fatigue can cause signal variability. Perform routine instrument maintenance, including cleaning the ion source and checking for leaks or blockages. Re-inject a set of previously analyzed "good" samples to see if the issue persists. |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration. Optimize the chromatographic method to ensure a robust separation of the analyte and IS from interfering matrix components.[6] This may involve adjusting the mobile phase gradient or using a different column chemistry. |
Problem 2: Significant ion suppression or enhancement is still observed despite using this compound.
| Possible Cause | Suggested Solution |
| Differential Matrix Effects | While a SIL-IS is ideal, in extremely complex or variable matrices, the matrix components affecting the analyte and the IS might differ slightly. Enhance chromatographic separation to move the analyte and IS away from the most suppressive regions of the chromatogram, often the very beginning and end of the gradient.[11] |
| IS Concentration is Too High/Low | An inappropriately high concentration of the IS can lead to detector saturation or even cause suppression itself. Conversely, a very low IS signal may be noisy and unreliable. The concentration of the IS should ideally be close to the mid-point of the analyte's expected concentration range in the samples. |
| Co-eluting Isobaric Interferences | Although rare with MS/MS, a matrix component could have the same precursor and product ion m/z as this compound. Review the chromatograms of blank matrix samples to check for any interfering peaks at the retention time of the IS. If an interference is found, improve chromatographic separation. |
Problem 3: Poor recovery of the analyte and/or this compound.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | The chosen extraction solvent or procedure may not be optimal for your analyte and matrix. Test different solvent systems or extraction techniques (e.g., LLE, SPE). Ensure pH is optimized if the analyte is ionizable. |
| Analyte/IS Adsorption | Active sites in the LC flow path (e.g., frits, columns) or sample collection tubes can cause irreversible adsorption. Using deactivated glass vials or different column hardware may help. |
| Sample Preparation Losses | Analyte and IS may be lost during solvent evaporation and reconstitution steps. Ensure evaporation is not to complete dryness, or use a gentler evaporation method (e.g., lower temperature). Ensure the reconstitution solvent is strong enough to redissolve the analytes completely. |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of matrix effects (ME).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final elution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the blank matrix extract at the same concentration as Set A.[6]
-
Set C (Matrix-Matched Standard): Spike the analyte and this compound into the blank matrix before the extraction process.
-
-
Analysis: Analyze all samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100[5]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
Table 1: Interpreting Matrix Effect and Recovery Data
| ME % | RE % | Observation | Potential Action |
| 85-115% | 85-115% | Acceptable. The method is robust. | Proceed with validation. |
| < 85% or > 115% | 85-115% | Significant matrix effect. | Improve chromatography or sample cleanup. |
| 85-115% | < 85% | Poor extraction recovery. | Optimize sample extraction procedure. |
| < 85% or > 115% | < 85% | Both matrix effects and poor recovery. | Re-evaluate and optimize the entire sample preparation and chromatographic method. |
Protocol 2: General Sample Preparation for Complex Matrices (e.g., Spices)
This protocol is a starting point for extracting Sudan dyes from a complex food matrix.[12][13]
-
Homogenization: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 0.1 µg/mL this compound internal standard solution.[12]
-
Extraction:
-
Add 5 mL of a 4:1 (v/v) mixture of tetrahydrofuran (B95107) and methanol.[12]
-
Vortex for 1 minute, then shake for 10 minutes.
-
Centrifuge at >5000 x g for 5 minutes.[12]
-
Transfer the supernatant to a clean tube.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[12]
-
Load the supernatant onto the cartridge.
-
Wash with 10 mL of 9:1 (v/v) n-hexane/diethyl ether.[12]
-
Elute the analytes with 10 mL of 1:1 (v/v) n-hexane/diethyl ether.[12]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Table 2: Example LC-MS/MS Parameters for Sudan Dyes
The following are typical starting parameters. These must be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min[10] |
| Injection Volume | 5 - 20 µL[10] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[10] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[10] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Sudan I | 249.1 | 156.1 | 20 |
| Sudan II | 277.1 | 121.1 | 30 |
| Sudan III | 353.2 | 156.1 | 25 |
| This compound (IS) | 359.2 | 162.1 | ~25 (Optimize) |
| Sudan IV | 381.2 | 224.1 | 22 |
| (Data synthesized from public application notes)[12] |
Visualizations
Caption: Workflow for developing and validating an LC-MS/MS method.
Caption: How a stable isotope-labeled internal standard corrects for errors.
Caption: Decision tree for troubleshooting inconsistent IS response.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. laborindo.com [laborindo.com]
Validation & Comparative
Validation of Sudan III-d6 as an internal standard for food analysis.
An Objective Comparison of Sudan III-d6 as an Internal Standard for Accurate Food Analysis
For researchers, scientists, and drug development professionals, the precise quantification of illegal food additives is a critical component of ensuring food safety. Sudan dyes, a class of industrial azo dyes, are banned as food colorants in many countries due to their potential carcinogenic properties.[1][2] This guide provides a comprehensive comparison of the performance of this compound as an internal standard in the analysis of Sudan dyes in food matrices, benchmarked against other analytical approaches. The use of isotopically labeled internal standards like this compound is considered the gold standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they significantly improve the accuracy and precision of results.[1][3]
Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and due to matrix effects, which are common in complex food samples.[4] By being chemically and physically similar to the target analytes, isotopically labeled internal standards such as this compound can effectively compensate for sample loss and signal suppression or enhancement, leading to more reliable quantitative data.[1][4]
Comparative Analysis of Analytical Methods
The selection of an appropriate internal standard is pivotal for the robustness of an analytical method. While ideally, a unique isotopically labeled internal standard would be used for each analyte, practical considerations often lead to the use of a single, structurally similar internal standard for a class of compounds.[3] The following tables summarize the performance of various LC-MS/MS methods for the analysis of Sudan dyes, highlighting the effectiveness of methods employing this compound and other deuterated internal standards.
Table 1: Performance of LC-MS/MS Methods with Internal Standards for Sudan Dye Analysis in Spices
| Analyte | Internal Standard | Recovery (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |
| Sudan I | Sudan I-d5, Sudan IV-d6 | 93.8 - 115.2 | < 0.125 | - | [5] |
| Sudan II | Sudan I-d5, Sudan IV-d6 | 93.8 - 115.2 | < 0.125 | - | [5] |
| Sudan III | Sudan I-d5, Sudan IV-d6 | 93.8 - 115.2 | < 0.125 | - | [5] |
| Sudan IV | Sudan I-d5, Sudan IV-d6 | 93.8 - 115.2 | < 0.125 | - | [5] |
| Sudan I | d6-Sudan III | 88 - 100 | - | 0.7 | [6] |
| Sudan II | d6-Sudan III | 89 - 104 | - | 0.5 | [6] |
| Sudan III | d6-Sudan III | 89 - 93 | - | 0.7 | [6] |
| Sudan IV | d6-Sudan III | 66 - 79 | - | 1.0 | [6] |
| Sudan I | - | 60 - 95 | 10 | - | [7] |
| Sudan II | - | 60 - 95 | 10 | - | [7] |
| Sudan III | - | 60 - 95 | 10 | - | [7] |
| Sudan IV | - | 60 - 95 | 10 | - | [7] |
Table 2: Performance of LC-MS/MS Methods with Internal Standards for Sudan Dye Analysis in Palm Oil
| Analyte | Internal Standard | Recovery (%) | LOD (ng/mL) | Reference |
| Sudan I | d6-Sudan III | 77 - 84 | 2.4 | [6] |
| Sudan II | d6-Sudan III | 57 - 62 | 4.4 | [6] |
| Sudan III | d6-Sudan III | 73 - 92 | 2.0 | [6] |
| Sudan IV | d6-Sudan III | 64 - 76 | 3.7 | [6] |
Detailed Experimental Protocols
The successful application of this compound as an internal standard relies on robust and well-defined experimental procedures. Below are representative protocols for the analysis of Sudan dyes in food matrices using LC-MS/MS.
Sample Preparation
-
Homogenization : Ensure the food sample is homogenized to achieve uniformity.[8]
-
Extraction :
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Add a known amount of this compound internal standard solution (e.g., 0.1 mL of a 0.1 µg/mL solution).[8]
-
Add 5 mL of an extraction solvent, typically a mixture of tetrahydrofuran (B95107) and methanol (B129727) (4:1, v/v).[8][9]
-
Vortex mix the sample thoroughly.
-
Centrifuge the sample at a force greater than 5000 x g.[9]
-
-
Purification (Solid Phase Extraction - SPE) :
-
Condition a silica (B1680970) SPE cartridge with 10 mL of n-hexane.[8]
-
Load the supernatant from the extraction step onto the conditioned cartridge.[8]
-
Wash the cartridge with 10 mL of a mixture of n-hexane and diethyl ether (e.g., 9:1, v/v) to remove interfering substances.[8]
-
Elute the target analytes and the internal standard with 10 mL of a mixture of n-hexane and diethyl ether (e.g., 1:1, v/v).[8]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 column is commonly used for the separation of Sudan dyes (e.g., CORTEC C18, 1.6 µm, 2.1 mm × 15 cm).[9]
-
Mobile Phase : A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small amount of a modifier like formic acid to improve ionization.[10]
-
Injection Volume : 5 µL.[9]
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ion Source : Electrospray ionization (ESI) in positive mode is generally used.[9]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each Sudan dye and the internal standard.[8]
-
Optimization : Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) should be optimized for each analyte and the internal standard to achieve the best signal response.[1]
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams illustrate the experimental workflow.
Caption: General experimental workflow for the analysis of Sudan dyes in food using this compound as an internal standard.
Caption: Logical relationship demonstrating the role of this compound in overcoming analytical challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Sudan Dyes in Food [cfs.gov.hk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov.tw [fda.gov.tw]
- 10. fda.gov.tw [fda.gov.tw]
A Comparative Guide to Internal Standards for Lipid Analysis: Sudan III-d6 and Alternatives
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accuracy and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in mass spectrometry-based lipidomics. This guide provides a comprehensive comparison of Sudan III-d6 with other commonly employed internal standards for lipid analysis, supported by experimental protocols and data where available.
The Role and Ideal Properties of an Internal Standard in Lipid Analysis
An internal standard (IS) is a compound of known concentration added to a sample prior to analysis. Its primary function is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification. An ideal internal standard should:
-
Behave chemically and physically similarly to the analyte of interest.
-
Be absent in the original sample.
-
Be clearly distinguishable from the analyte by the analytical instrument (e.g., by mass in mass spectrometry).
-
Be added as early as possible in the analytical workflow.
-
Not interfere with the analysis of other compounds in the sample.
Comparison of this compound with Other Internal Standards
While this compound is a well-established internal standard for the quantification of Sudan dyes in food safety analysis due to its lipophilic nature, its application as a general internal standard for broad lipid analysis is less documented.[1][2] The following table compares the theoretical and reported performance of this compound with two major classes of internal standards widely used in lipidomics: deuterated lipids and odd-chain lipids.
| Feature | This compound | Deuterated Lipids (e.g., d5-Tripalmitin) | Odd-Chain Lipids (e.g., Heptadecanoic acid) |
| Principle | A deuterated, lipophilic azo dye.[3] | Analytes with some hydrogen atoms replaced by deuterium.[3] | Lipids with an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems.[3] |
| Co-elution with Analytes | As a lipophilic molecule, it is expected to partition into the organic phase during extraction with lipids. However, its chromatographic behavior relative to various lipid classes may differ significantly. | Co-elute very closely with their non-deuterated counterparts, providing excellent correction for matrix effects.[3] | May not perfectly co-elute with all even-chain endogenous lipids, potentially leading to less accurate correction for matrix effects for some lipid species. |
| Correction for Matrix Effects | May provide some correction for matrix effects experienced by other lipophilic compounds. However, its distinct chemical structure compared to endogenous lipids could result in differential ionization suppression or enhancement. | Considered the gold standard for correcting matrix effects due to their near-identical physicochemical properties to the endogenous analytes.[4] | Can effectively compensate for matrix effects, but their efficacy might be slightly lower than deuterated standards if their retention times differ significantly from the analytes.[4] |
| Quantification Accuracy | Potentially lower for a broad range of lipid classes due to differences in chemical structure, extraction efficiency, and ionization response compared to endogenous lipids. | High accuracy due to the close similarity to the analytes.[4] | Generally provides good accuracy, especially when a representative odd-chain lipid is chosen for each lipid class. |
| Availability and Cost | Readily available as a specific internal standard for Sudan dye analysis. Cost may be a factor for broad lipidomics applications. | A wide variety of deuterated lipid standards are commercially available, but they can be expensive.[5][6][7] | Generally more cost-effective than deuterated standards and are commercially available.[5] |
| Potential for Interference | Its intense color could potentially interfere with certain colorimetric or spectrophotometric assays if used in parallel. The presence of nitrogen atoms may lead to different adduct formation in mass spectrometry compared to many lipids. | Minimal potential for interference. | Low potential for interference as they are naturally absent or present at very low levels in most samples. |
Experimental Protocols
A robust and standardized experimental protocol is crucial for reliable and reproducible lipid analysis. The following is a detailed methodology for lipid extraction from plasma and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), incorporating the use of an internal standard.
Protocol 1: Lipid Extraction from Plasma (Folch Method) with Internal Standard Addition
This protocol is a widely used method for the extraction of total lipids from biological samples.[4][8]
Materials:
-
Plasma sample
-
Internal standard working solution (e.g., a mixture of deuterated lipids in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
LC-MS grade solvents for reconstitution (e.g., methanol/isopropanol 1:1 v/v)
Procedure:
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a glass centrifuge tube, add a precise volume of the internal standard working solution.
-
Sample Addition: Add a known volume of the plasma sample to the tube containing the internal standard.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 50 µL plasma sample, add 1 mL of the chloroform:methanol mixture).
-
Homogenization: Vortex the mixture thoroughly for at least 1 minute to ensure complete mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of Lipids
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of various lipid classes.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example for Reversed-Phase Separation):
-
Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.[4]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and equilibrate.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Full scan for untargeted analysis or Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) for targeted analysis.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows in lipid analysis using an internal standard.
Caption: Experimental workflow for lipid analysis using an internal standard.
References
The Role of Sudan III-d6 in High-Precision Quantification: A Comparative Analysis
In the landscape of analytical chemistry, particularly within the realms of food safety and drug development, the demand for highly accurate and precise quantification methods is paramount. This guide provides a comprehensive comparison of quantification methodologies, centering on the use of Sudan III-d6, a deuterated internal standard. We will explore its performance in the gold-standard technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and contrast it with alternative analytical approaches for the detection of Sudan dyes. Furthermore, this guide will clarify the distinct application of its non-deuterated counterpart, Sudan III, in the context of lipid staining and quantification.
This compound for Quantitative Analysis via LC-MS/MS
This compound is a stable isotope-labeled version of Sudan III, where six hydrogen atoms have been replaced by deuterium.[1] This isotopic labeling renders it an ideal internal standard for LC-MS/MS analysis.[2][3] The fundamental principle behind its use is that it is chemically and physically almost identical to the analyte of interest (e.g., Sudan III and other Sudan dyes), ensuring it behaves similarly during sample extraction, cleanup, and ionization in the mass spectrometer.[4][5] By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation and instrumental response, thereby significantly improving the accuracy and precision of the quantification.[2][6]
The primary application of this compound is in the detection and quantification of banned Sudan dyes in food products.[2][3] These synthetic dyes are classified as potential carcinogens and are illegally used to enhance the color of foodstuffs like chili powder and sauces.[6][7]
Comparative Performance of Analytical Techniques for Sudan Dye Quantification
The choice of analytical technique significantly impacts the sensitivity, accuracy, and precision of Sudan dye quantification. LC-MS/MS, especially when coupled with the use of a deuterated internal standard like this compound, is widely regarded as the most robust and reliable method.[2][6] The following table summarizes the performance characteristics of various analytical techniques.
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| UPLC-MS/MS with Deuterated Internal Standard | Sudan I-IV, Red G, Red 7B, Black B, Yellow | Chili Powder | 0.001–0.03 mg/kg | 0.002–0.1 mg/kg | 80.7–104.4 |
| LC-MS/MS with Deuterated Internal Standard | Sudan I, II, III, IV | Chilli Spices | 0.5-1.0 µg/kg | Not Reported | 66-104 |
| UPLC-ESI-MS/MS (Matrix Calibration) | Sudan I-IV, Red G, Red 7B, Para Red | Food | 0.3-1.4 ng/g | 0.9-4.8 ng/g | 83.4-112.3 |
| HPLC-UV/Vis | Sudan I, II, III, IV & Para Red | Red Chilli Pepper | 1.2–5.4 µg/kg | 4–18 µg/kg | 89–98 |
| HPLC-PDA | Sudan I, II, III, IV | Sauces | 200-500 µg/kg | 400-1000 µg/kg | 51-86 |
| HPLC-PDA | Sudan I, II, III, IV | Spices | 1500-2000 µg/kg | 3000-4000 µg/kg | 89-100 |
Key Observations:
-
Methods employing isotopically labeled internal standards, such as those used in UPLC-MS/MS, generally exhibit significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-based methods with UV or PDA detection.[8]
-
The use of a deuterated internal standard like this compound helps to achieve high recovery rates, indicating excellent accuracy.[4]
-
While matrix-matched calibration can be an alternative to using internal standards, it may result in higher LODs and LOQs.[8]
The Advantage of Deuterated Internal Standards
In multi-analyte methods, a "cocktail" of deuterated standards, such as Sudan I-d5 and Sudan IV-d6, is often employed to cover a broader range of dyes.[4] While comprehensive head-to-head comparative data for all deuterated Sudan dye standards is limited, studies have shown that this compound is as effective as Sudan I-d5 in compensating for matrix effects for the analysis of Sudan I and II.[4] The primary advantage of using a deuterated internal standard is its ability to co-elute with the target analyte, ensuring that both experience the same ionization suppression or enhancement, which is a common challenge in complex matrices like food.[4][5]
Experimental Protocols
Quantification of Sudan Dyes using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the analysis of Sudan dyes in a solid food matrix.
1. Sample Preparation:
-
Homogenization: Ensure the food sample is homogenous.
-
Weighing: Accurately weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of tetrahydrofuran (B95107) and methanol) and vortex or shake thoroughly.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the solvent extract.
-
Cleanup (if necessary): The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is common.[8]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[8]
-
Injection Volume: 5-20 µL.[8]
-
-
Mass Spectrometric Detection:
3. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte standards. The concentration of the analyte in the sample is then calculated from this curve.
Sudan III for Lipid Staining and Semi-Quantitative Analysis
In contrast to its deuterated counterpart, Sudan III is a fat-soluble dye used for the histological staining and visualization of neutral lipids, such as triglycerides and lipoproteins.[4][9] It functions by physically dissolving in lipid droplets, imparting an orange to red color. This method is widely used in biological research to assess lipid accumulation in cells and tissues.
Comparison with Other Lipid Stains
Sudan III is one of several dyes used for lipid staining. Other common alternatives include Oil Red O and Nile Red.
| Staining Method | Principle | Quantification | Advantages | Disadvantages |
| Sudan III | Lysochrome dye, physical dissolution in lipids | Semi-quantitative (image analysis of stained area) | Simple, cost-effective | Less sensitive than fluorescent dyes, semi-quantitative |
| Oil Red O | Lysochrome dye, physical dissolution in lipids | Semi-quantitative (image analysis of stained area) | Bright red color, good for visualization | Semi-quantitative, requires fixation |
| Nile Red | Fluorescent dye, stains neutral lipids | Quantitative (fluorometry) | High sensitivity, allows for quantitative measurements | Can be photolabile, spectral properties can be environment-dependent |
A study comparing different lipid staining methods in human meibomian gland epithelial cells found that Sudan III staining showed a significant increase in the size and area of lipid-containing vesicles in differentiated cells. However, for quantitative measurements of lipid content, fluorescent dyes like Nile Red are generally preferred due to their higher sensitivity and the ability to perform fluorometric analysis.[2]
Experimental Protocol for Sudan III Staining of Lipids
The following is a general protocol for staining lipids in fixed cells.
-
Cell Fixation: Fix cells with a suitable fixative (e.g., formalin).
-
Washing: Wash the cells with deionized water.
-
Staining: Incubate the cells with a saturated solution of Sudan III in a suitable solvent (e.g., 70% ethanol) for a designated period.
-
Differentiation: Briefly rinse with a lower concentration of the solvent to remove excess stain.
-
Washing: Wash again with deionized water.
-
Counterstaining (Optional): A nuclear counterstain like hematoxylin (B73222) can be used.
-
Mounting and Visualization: Mount the slide and visualize under a light microscope.
Semi-Quantification: Quantification of lipid content with Sudan III staining is typically semi-quantitative and relies on image analysis software to measure the area and intensity of the stained lipid droplets relative to the total cell area or cell number.
Conclusion
This guide delineates the distinct yet crucial roles of this compound and Sudan III in scientific research. This compound stands out as an indispensable tool for achieving high accuracy and precision in the quantification of Sudan dyes and other analytes using LC-MS/MS, primarily by mitigating matrix effects and variability in sample processing. In contrast, Sudan III serves as a valuable histochemical stain for the visualization and semi-quantitative assessment of lipid accumulation in biological samples. For researchers, scientists, and drug development professionals, understanding these differences is vital for selecting the appropriate methodology to achieve reliable and meaningful quantitative data. The use of deuterated internal standards like this compound in LC-MS/MS represents the pinnacle of quantitative accuracy for trace-level analysis in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Performance of Sudan III-d6 Across Diverse Mass Spectrometry Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Sudan dyes is crucial due to their potential health risks. These synthetic azo dyes are banned as food additives in many countries but are sometimes illegally used to enhance the color of food products.[1][2] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results in complex matrices.[2][3] Sudan III-d6, a deuterated analog of Sudan III, serves as an excellent internal standard for mass spectrometry-based analyses.[4][5] This guide provides an objective comparison of this compound's performance on various mass spectrometry platforms, supported by experimental data.
This compound is an ideal internal standard because its physical and chemical properties are nearly identical to the non-labeled Sudan III, ensuring it behaves similarly during sample preparation and analysis.[4] The mass shift resulting from the deuterium (B1214612) labeling allows it to be distinguished from the native analyte by the mass spectrometer, enabling correction for matrix effects and variations in sample preparation and instrument response.[1][4]
Comparative Performance on Key Mass Spectrometry Platforms
The choice of mass spectrometry platform can significantly impact the sensitivity, selectivity, and speed of analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of Sudan dyes due to its high sensitivity and selectivity.[2] However, other platforms also offer distinct advantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for the quantitative analysis of Sudan dyes.[2] When used with this compound as an internal standard, LC-MS/MS methods demonstrate excellent performance. For instance, a method for analyzing 11 azo dyes, including Sudan dyes, using an ACQUITY UPLC I-Class with a Xevo TQ-S micro MS/MS system showed mean recoveries ranging from 93.8% to 115.2% and precision (within-laboratory repeatability) between 0.8% and 7.7%.[6] The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[1][2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers faster analysis times and improved resolution compared to conventional LC-MS/MS. A method developed for the simultaneous determination of Sudan dyes and Para Red in food using UPLC-MS/MS reported limits of detection between 0.3 and 1.4 ng/g for six Sudan dyes, with recoveries ranging from 83.4% to 112.3%.[7] Another UPLC-MS/MS method for Sudan I-IV in tomato and chili sauce demonstrated a limit of detection of 0.1 to 1.7 µg/Kg.
Thin-Layer Chromatography/Compact Mass Spectrometry (TLC/CMS): This combination offers a rapid screening method for Sudan dyes. An application note detailing the use of an Advion expression CMS coupled with a Plate Express TLC Plate Reader for the detection of seven Sudan dyes in a chili matrix reported a detection limit of less than 1 ng for each dye.[8][9] While not a primary quantitative tool, it is effective for quick identification.
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS is a rapid analytical technique that requires minimal sample preparation. A study using DART-MS for the determination of four Sudan dyes in chili powder reported a limit of detection (LOD) of 0.02–0.04 mg/kg and a limit of quantitation (LOQ) of 0.05–0.13 mg/kg, with good recovery between 85.3% and 121.2%.[10]
Data Presentation: Performance Metrics of Sudan Dye Analysis
The following table summarizes the performance of different mass spectrometry methods for the analysis of Sudan dyes, where deuterated internal standards like this compound are employed to ensure data quality.
| Mass Spectrometry Platform | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) | Reference |
| UPLC-MS/MS | LOD: 0.3-1.4 ng/g; LOQ: 0.9-4.8 ng/g | 83.4-112.3 | 2.0-10.8 | [7] |
| LC-MS/MS | LLOQ for LC-DAD analysis: >10 ng/ml | 89-93 (for Sudan III) | Not Specified | [11] |
| LC-MS/MS | LOQ: 4 ppb (for Sudan III) | Not Specified | Not Specified | [12] |
| DART-MS | LOD: 0.02-0.04 mg/kg; LOQ: 0.05-0.13 mg/kg | 85.3-121.2 | Not Specified | [10] |
| LC-MS/MS | Lowest concentration analyzed: 0.125 mg/kg | 93.8-115.2 | 0.8–7.7 (repeatability) | [6] |
Experimental Protocols
A typical experimental workflow for the quantification of Sudan dyes using LC-MS/MS with this compound as an internal standard involves the following steps:
1. Sample Preparation:
-
Homogenization: The food sample is first homogenized to ensure uniformity.[1]
-
Extraction: A known weight of the homogenized sample (e.g., 1 g) is placed in a centrifuge tube.[1] A specific volume of the this compound internal standard solution is added.[1] An organic solvent mixture, such as tetrahydrofuran (B95107) and methanol (B129727) (4:1, v/v), is then added for extraction.[1] The mixture is vortexed and shaken to ensure thorough extraction of the analytes.[1]
-
Cleanup (Solid Phase Extraction - SPE): The supernatant from the extraction is loaded onto an SPE cartridge (e.g., silica) to remove matrix interferences.[1] The cartridge is washed, and then the analytes are eluted with an appropriate solvent mixture.[1]
2. Chromatographic Conditions (LC):
-
Column: A C18 column is typically used for the separation of Sudan dyes.[1]
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[2][5]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[2]
-
Injection Volume: A small volume of the prepared sample (e.g., 5-20 µL) is injected into the LC system.[2]
3. Mass Spectrometric Conditions (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the analysis of Sudan dyes.[2][5]
-
Acquisition Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][5] Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.[5]
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Sudan III standard to the peak area of the this compound internal standard against the concentration of the Sudan III standard.[5] The concentration of Sudan III in the sample is then determined from this calibration curve.[5]
Visualizing the Workflow
Caption: Experimental workflow for Sudan dye analysis using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. UPLC-ESI-MS/MS analysis of Sudan dyes and Para Red in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cromlab-instruments.es [cromlab-instruments.es]
- 9. advion.com [advion.com]
- 10. researchgate.net [researchgate.net]
- 11. Method development and survey of Sudan I–IV in palm oil and chilli spices in the Washington, DC, area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov.tw [fda.gov.tw]
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Methods Utilizing Sudan III-d6
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of illicit food colorants like Sudan III is paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies employing the deuterated internal standard, Sudan III-d6, supported by experimental data from various studies. The use of isotopically labeled internal standards is a cornerstone of robust analytical chemistry, mitigating the impact of matrix effects and procedural inconsistencies.
The primary analytical technique for the determination of Sudan dyes in food matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The high sensitivity and selectivity of this method make it ideal for detecting trace levels of these banned substances. This compound, as a deuterated analog of Sudan III, serves as an excellent internal standard, co-eluting with the target analyte and experiencing similar ionization suppression or enhancement, thereby enabling accurate quantification.
Comparative Analysis of Method Performance
Table 1: Performance of LC-MS/MS Methods for Sudan III Analysis Using Deuterated Internal Standards
| Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Paprika Powder | Sudan I-d5, Sudan IV-d6 | ~10 µg/kg | - | 80 - 110 | 3 - 40 | [1] |
| Spices | Not Specified | 0.5-10 µg/kg | 2.5-200 µg/kg | - | - | [2] |
| Chili Powder | Not Specified | 0.001–0.03 mg/kg | 0.002–0.1 mg/kg | 80.7–104.4 | - | [3] |
| Hot Chilli Pepper | Mimic Template | - | Satisfactory for most determinations | 85 - 101 | - | [4] |
| Red Chilli Pepper | Not Specified | 1.2–5.4 µg/kg | 4–18 µg/kg | 89–98 | < 15 | [3] |
Table 2: Proficiency Testing Results for Sudan Dyes in Spices (Note: Internal standards used by participating laboratories were not always specified, but deuterated standards are common practice)
| Proficiency Test Provider | Matrix | Analyte | Number of Participants | Assigned Value (µg/kg) | Standard Deviation for Proficiency Assessment (µg/kg) | Z-Score Range for Satisfactory Performance |
| DLA | Spices | Sudan I | Not Specified | 2920 | Not Specified | -2 to +2 |
| DLA | Spices | Sudan III | Not Specified | 410 | Not Specified | -2 to +2 |
| DLA | Spices | Sudan IV | Not Specified | 600 | Not Specified | -2 to +2 |
| FAPAS | Hot Pepper Sauce | Sudan I, Sudan Red G, Para Red, Toluidine Red | Not Specified | Not Specified | Not Specified | Z-score < 2 (achieved) |
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis of Sudan dyes in food matrices using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Extraction and Clean-up
A robust sample preparation protocol is crucial for accurate analysis. The following is a typical workflow:
-
Homogenization: The food sample (e.g., chili powder, paprika, sauce) is homogenized to ensure uniformity.
-
Weighing and Spiking: A known amount of the homogenized sample (typically 1-5 g) is weighed into a centrifuge tube. A precise volume of this compound internal standard solution is added.
-
Extraction: An appropriate organic solvent, such as acetonitrile (B52724) or a mixture of acetone (B3395972) and acetonitrile, is added to the sample. The mixture is then vigorously shaken or sonicated to extract the Sudan dyes.
-
Centrifugation: The sample is centrifuged to separate the solid matrix from the solvent extract.
-
Clean-up (Optional but Recommended): The supernatant may be subjected to a clean-up step using Solid Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to remove interfering matrix components.
-
Evaporation and Reconstitution: The cleaned extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The instrumental analysis is typically performed under the following conditions:
-
Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of Sudan dyes.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile is employed.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Sudan III and this compound are monitored.
Visualizing the Workflow and Biological Pathways
To better illustrate the analytical process and the biological relevance of Sudan III, the following diagrams are provided.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of Sudan III in diverse and complex food matrices. While direct inter-laboratory comparison data for this specific internal standard is limited, the available information from single-laboratory validations and broader proficiency testing schemes for Sudan dyes demonstrates the effectiveness of this analytical strategy. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for laboratories to develop and validate their own methods for the surveillance of these banned food additives, ultimately contributing to a safer food supply. Furthermore, understanding the metabolic fate of Sudan III highlights the toxicological importance of preventing its entry into the food chain.
References
The Gold Standard in Bioanalysis: A Justification for Deuterated Internal Standards
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of deuterated internal standards against their non-deuterated counterparts, supported by experimental data, to provide a clear justification for their use in quantitative bioanalytical methods.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is an indispensable tool for correcting the inherent variability associated with sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal IS should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by variations throughout the analytical workflow.[2] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have emerged as the gold standard in the industry due to their near-identical chemical and physical properties to the analyte.[2][3]
Mitigating the Matrix Effect: The Core Advantage
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[4] This can result in inaccurate and imprecise quantification. Deuterated internal standards co-elute with the analyte, meaning they experience the same matrix effects at the same time.[5] This co-elution allows for effective normalization of the analyte's signal, thereby providing more accurate and reliable results.[6] Non-deuterated, or structural analog, internal standards often have different retention times and may not experience the same degree of matrix effects, leading to inadequate compensation.[3]
The following diagram illustrates how a co-eluting deuterated internal standard can compensate for matrix-induced ion suppression.
Quantitative Performance Comparison
The superiority of deuterated internal standards is evident in the improved accuracy and precision of bioanalytical methods. The following table summarizes data from studies comparing the performance of deuterated and non-deuterated internal standards.
| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS | Reference |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue (32-desmethoxyrapamycin) | Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference | [7] |
| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue (32-desmethoxyrapamycin) | Comparison with independent LC-MS/MS method (slope) | 0.95 | 0.83 | [7] |
| Kahalalide F | Deuterated vs. Structural Analogue | Mean Bias | 100.3% | 96.8% | [7][8] |
| Kahalalide F | Deuterated vs. Structural Analogue | Standard Deviation of Bias | 7.6% | 8.6% | [7][8] |
| Imidacloprid in different matrices | Deuterated (Imidacloprid-d4) vs. No IS | Relative Standard Deviation (%RSD) | < 15% | > 50% | [7] |
Experimental Protocols
A key experiment to justify the use of a deuterated internal standard is the assessment of matrix effects. Below is a detailed protocol for this experiment.
Protocol: Assessment of Matrix Effects
Objective: To evaluate the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects from different biological sources.
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Solutions:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and both internal standards in the reconstitution solvent at a mid-range concentration.
-
Set 2 (Post-Spiked Matrix): Extract blank matrix from the six different sources. Spike the extracted matrix with the analyte and both internal standards at the same concentration as in Set 1.
-
-
Sample Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS in each matrix source: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
Calculate the IS-Normalized Matrix Factor for each matrix source: IS-Normalized MF = MF of Analyte / MF of IS
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Acceptance Criteria: A lower %CV for the IS-normalized matrix factor (typically ≤15%) indicates better compensation for the variability of the matrix effect.
Bioanalytical Workflow with a Deuterated Internal Standard
The integration of a deuterated internal standard into a bioanalytical workflow is a straightforward process that significantly enhances data quality. The following diagram outlines a typical workflow.
Conclusion
The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development.[9] Their ability to closely mimic the analyte of interest provides superior compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.[4] While the initial cost of a deuterated standard may be higher than a structural analog, the long-term benefits of higher data quality, reduced need for repeat analyses, and increased confidence in results provide a strong justification for their use in regulated bioanalysis and throughout the drug development process.[3] Regulatory agencies also generally prefer the use of stable isotope-labeled internal standards, further solidifying their position as the gold standard in the field.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaservices.com [biopharmaservices.com]
A Comparative Guide to Sudan Dyes: Choosing the Right Stain for Your Lipid Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids are crucial for understanding cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions. Sudan dyes, a class of lysochrome fat-soluble dyes, have long been a staple in histology and cell biology for the detection of a wide range of lipids. This guide provides an objective comparison of the staining efficacy of three commonly used Sudan dyes: Sudan III, Sudan IV, and Sudan Black B, supported by experimental data to aid in the selection of the most appropriate dye for your research needs.
Principles of Sudan Staining
Sudan dyes are non-ionic, fat-soluble azo dyes that stain lipids through a physical process of dissolving in the lipid droplets within a cell or tissue.[1][2] This mechanism relies on the dye being more soluble in the lipid than in the solvent it is applied in.[2] This allows for the specific visualization of neutral lipids, triglycerides, and lipoproteins.[3][4][5] The choice of dye can significantly impact the sensitivity and specificity of lipid detection.
Comparative Staining Efficacy
The selection of a Sudan dye often depends on the specific research question, the type of lipid being investigated, and the desired sensitivity of the assay. While all three dyes are effective for lipid visualization, they exhibit notable differences in their staining intensity and specificity.
A comparative study on lipid accumulation in adipose tissue provides quantitative insights into the efficacy of these dyes. The study revealed that while all tested Sudan dyes showed a significant increase in lipid staining in samples from obese subjects compared to controls, Sudan Black B demonstrated the highest sensitivity.
Table 1: Quantitative Comparison of Staining Efficacy [6]
| Dye | Fold Increase in Stained Area (Obese vs. Control) | Staining Color |
| Sudan III | 2.6 | Red-Orange[3] |
| Sudan IV | 2.7 | Intense Red[5] |
| Sudan Black B | 3.2 | Blue-Black[7] |
These findings highlight that for studies requiring the most sensitive detection of lipid accumulation, Sudan Black B is the superior choice.[6] Sudan IV offers a slightly higher sensitivity than Sudan III, providing a more intense red coloration.[5]
Properties and Applications
Sudan III is a diazo dye that imparts a red to deep orange color to lipophilic substances.[1] It is primarily used for the staining of neutral triglycerides and does not effectively stain polar lipids like phospholipids.[1] Due to its potential carcinogenic properties, appropriate safety precautions should be taken during handling.[7]
Sudan IV is structurally similar to Sudan III but generally provides a more intense red stain.[5][8] It is also a lysochrome dye used for demonstrating triglycerides and lipoproteins in frozen sections.[8][9]
Sudan Black B is the most sensitive of the three dyes and stains a broader range of lipids, including neutral fats, phospholipids, and sterols, in a distinct blue-black color.[7][10][11] Its versatility extends to staining other cellular components like chromosomes, Golgi bodies, and leukocyte granules, which makes it less specific for lipids compared to Sudan III and IV.[7] Notably, Sudan Black B is thermally stable and non-fluorescent.[7]
Experimental Protocols
Accurate and reproducible staining requires adherence to established protocols. The following are representative methodologies for staining with Sudan III, Sudan IV, and Sudan Black B. It is important to note that specific incubation times and reagent concentrations may need to be optimized based on the tissue type and lipid content.
Sudan III Staining Protocol (for Frozen Sections)
This protocol is adapted from standard histological techniques for the demonstration of neutral lipids.
Reagents:
-
Sudan III staining solution (Saturated solution in 70% ethanol (B145695) or isopropanol)[1][12]
-
70% Ethanol[1]
-
Mayer's Hematoxylin (B73222) (for counterstaining)[1]
-
Glycerol (B35011) jelly (for mounting)[1]
Procedure:
-
Obtain fresh frozen tissue sections (6-15 µm thick).[1]
-
Fix the sections in 10% neutral buffered formalin. Avoid ethanol-based fixatives.[1]
-
Immerse slides in 70% ethanol for 1 minute to hydrate (B1144303) the tissue.[1]
-
Stain with the Sudan III solution for 5-30 minutes.[1]
-
Briefly rinse in 70% ethanol to differentiate and remove excess dye.[1]
-
Wash with running tap water.[1]
-
Counterstain with Mayer's hematoxylin for 2-5 minutes to visualize nuclei.[1]
-
Rinse with tap water.[1]
-
Mount the coverslip using glycerol jelly.[1]
Expected Results:
-
Lipids: Red to deep orange[1]
-
Nuclei: Blue
Sudan IV Staining Protocol (for Adipose Tissue)
This protocol is designed for staining lipid-laden atherosclerotic plaques but can be adapted for other adipose-rich tissues.[13]
Reagents:
-
Sudan IV working solution (1 g Sudan IV powder, 100 mL 70% ethanol, 100 mL acetone)[13]
-
70% Ethanol[13]
-
80% Ethanol[13]
-
Phosphate-Buffered Saline (PBS)[13]
Procedure:
-
Prepare the specimen on a pinning bed.[13]
-
Rinse the specimen in 70% ethanol for 5 minutes.[13]
-
Stain with the Sudan IV working solution for 7 minutes.[13]
-
Destain by rinsing twice in 80% ethanol for 3 minutes each to remove non-specific staining.[13]
-
Rinse in PBS.[13]
-
The tissue is now ready for imaging and analysis.
Expected Results:
-
Adipose tissue and lipids: Bright red[13]
Sudan Black B Staining Protocol (for Blood or Bone Marrow Smears)
This protocol is commonly used in hematology to differentiate myeloid from lymphoid leukemias based on the lipid content of granules.[10]
Reagents:
-
Formalin vapor or 40% formaldehyde (B43269) solution (for fixation)[10]
-
Sudan Black B working solution (0.3 g Sudan Black B in 100 ml absolute ethanol, mixed with a phenol (B47542) buffer)[10]
-
70% Ethanol[10]
-
Leishman or May-Grünwald-Giemsa stain (for counterstaining)[10]
Procedure:
-
Fix air-dried smears in formalin vapor for 10 minutes.[10]
-
Wash gently in water for 5-10 minutes.[10]
-
Immerse slides in the working Sudan Black B solution in a covered Coplin jar for 1 hour.[10]
-
Remove and rinse the slides with 70% ethanol for 30 seconds, repeating this step three times to differentiate.[10]
-
Rinse in running tap water and air dry.[10]
-
Counterstain with Leishman or May-Grünwald-Giemsa stain.[10]
-
Air dry and examine under a microscope.
Expected Results:
-
Lipid-containing granules: Black[10]
-
Cellular morphology will be visible from the counterstain.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps in each staining protocol.
Caption: Workflow for Sudan III Staining.
Caption: Workflow for Sudan IV Staining.
Caption: Workflow for Sudan Black B Staining.
Conclusion
The choice between Sudan III, Sudan IV, and Sudan Black B depends on the specific requirements of the study. For general visualization of neutral lipids, both Sudan III and Sudan IV are effective, with Sudan IV offering a more intense coloration. However, for studies demanding the highest sensitivity in detecting a broad range of lipids, Sudan Black B is the recommended choice, despite its lower specificity. Researchers should carefully consider the lipid type of interest and the required level of sensitivity when selecting the most appropriate Sudan dye for their experiments. Proper adherence to established protocols and safety guidelines is paramount for achieving reliable and reproducible results.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Identification and quantification of lipid accumulation in adipose tissue using oil red O and Sudan stains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. stainsfile.com [stainsfile.com]
- 9. biognost.com [biognost.com]
- 10. laboratorytests.org [laboratorytests.org]
- 11. biognost.com [biognost.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Sudan IV Staining: A Procedure for Staining Lipid-Laden Atherosclerotic Plaques in Harvested Mouse Aortic Arch [jove.com]
Safety Operating Guide
Personal protective equipment for handling Sudan III-d6
Essential Safety and Handling Guide for Sudan III-d6
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal of this compound.
This compound is the deuterated form of Sudan III, a fat-soluble bisazo dye.[1][2] It is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of Sudan III, particularly in food safety analysis.[1] Due to the toxicological profile of the parent compound, Sudan III, stringent safety measures must be observed when handling its deuterated analog.
Physicochemical Data
The key identifiers and properties for this compound are summarized below.
| Property | Value |
| CAS Number | 1014689-17-8[2] |
| Molecular Formula | C₂₂H₁₀D₆N₄O[2][3] |
| Molecular Weight | 358.43 g/mol [2][3] |
| Appearance | Reddish-brown powder[4][5] |
| Solubility | Soluble in chloroform (B151607), ethyl acetate, and alcohol; Insoluble in water[1][4][5] |
| Melting Point | 199 °C (decomposes)[4][5][6] |
Hazard Identification
-
Health Hazards: Irritating to eyes, respiratory system, and skin.[7] There is limited evidence of carcinogenic effects and possible risk of irreversible effects.[7] Chronic exposure may lead to liver damage.[5][8]
-
Physical Hazards: Combustible solid.[7][9] Dusts may form an explosive mixture with air.[7][9]
-
Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[9][10]
Operational and Disposal Plans
A comprehensive plan for the safe handling and disposal of this compound is crucial. The following sections provide procedural guidance.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.[11][12][13]
| Protection Type | Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with EN 166 or NIOSH standards.[14][15] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves before use. Use proper glove removal technique.[14] |
| Lab coat or protective suit | A complete suit protecting against chemicals may be necessary depending on the scale of work.[14] | |
| Respiratory Protection | Particulate respirator (dust mask) or NIOSH-approved respirator | Required when handling the powder to avoid inhalation of dust.[7][9] |
Safe Handling Procedures
Adherence to these steps will minimize exposure risk during routine handling.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[7]
-
Prevent Dust Formation: Use dry clean-up procedures and avoid actions that generate dust, such as sweeping.[7][9] If weighing the powder, do so carefully in a contained space.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5][9] Store away from incompatible materials such as strong oxidizing agents.[9][10]
Spill and Emergency Procedures
Immediate and appropriate response to spills and exposures is critical.
| Scenario | Procedure |
| Minor Spill (Solid) | 1. Clean up spills immediately.[9] 2. Wear full PPE, including respiratory protection. 3. Gently scoop or vacuum up the spilled material. Avoid generating dust.[7] A HEPA-filtered vacuum is recommended.[7] 4. Place the waste in a sealed, labeled container for disposal.[5][9] 5. Ventilate the area and wash the spill site after material pickup is complete.[4][5] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[7] 2. Flush skin and hair with running water and soap if available.[7] |
| Eye Contact | 1. Immediately flush eyes with fresh running water for several minutes.[4][5][7] 2. Ensure complete irrigation by keeping eyelids apart.[7] 3. Remove contact lenses if present and easy to do so.[4][5] 4. Seek medical attention if irritation persists. |
| Inhalation | 1. Remove the victim to fresh air.[4][5] 2. Keep the person warm and at rest.[7] 3. Seek medical attention if you feel unwell.[4][5] |
| Ingestion | 1. Rinse mouth with water.[4][5] 2. Do not induce vomiting. 3. Seek immediate medical attention.[4][5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect all waste material (including contaminated PPE and spill cleanup materials) in a clearly labeled, sealed container.[5][9]
-
Disposal: Dispose of the hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains.[16] Consult your institution's environmental health and safety office for specific guidance. Flinn Scientific suggests Disposal Method #26a for Sudan III, which involves placing the chemical in a labeled container for pickup by a licensed waste disposal company.[4]
Experimental Protocol: Quantification of Sudan III in Chili Powder
This section details a hypothetical methodology for using this compound as an internal standard for the quantification of Sudan III in a chili powder sample via Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately quantify the concentration of Sudan III in a chili powder sample.
Materials:
-
Chili powder sample
-
This compound (Internal Standard)
-
Sudan III (Analytical Standard)
-
Chloroform[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
Vortex mixer
-
Centrifuge
-
LC-MS system
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of Sudan III in chloroform, each spiked with a fixed concentration of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Weigh 1.0 g of the homogenized chili powder sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard stock solution.
-
Add 10 mL of chloroform to the tube.
-
Vortex the mixture for 2 minutes to facilitate extraction.[1]
-
Centrifuge the sample to separate the solid matrix from the solvent.
-
Collect the chloroform supernatant.
-
-
Sample Cleanup:
-
Pass the chloroform extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared sample and calibration standards into the LC-MS system.
-
Perform chromatographic separation and mass spectrometric detection, monitoring for the specific mass-to-charge ratios (m/z) of Sudan III and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Sudan III to the peak area of this compound against the concentration of Sudan III for the calibration standards.
-
Calculate the concentration of Sudan III in the sample by using the peak area ratio from the sample and the equation from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for Sudan III Quantification using this compound as an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Sudan III SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Sudan III | CAS#:85-86-9 | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sudan III Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. sdfine.com [sdfine.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 12. Understanding Biological Materials Handling and Safety Practices | Lab Manager [labmanager.com]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 16. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
